molecular formula C13H9ClO2 B1658985 (4-Chlorophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-39-3

(4-Chlorophenyl)(3-hydroxyphenyl)methanone

Cat. No.: B1658985
CAS No.: 62810-39-3
M. Wt: 232.66 g/mol
InChI Key: WBQUCIOFUOIVNX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a halogenated aromatic ketone of significant interest in medicinal and synthetic chemistry. Its structure, featuring both chlorophenyl and hydroxyphenyl rings linked by a ketone group, makes it a valuable scaffold for developing novel bioactive molecules. This compound serves as a key synthetic intermediate for constructing complex heterocyclic systems. In particular, the 1,3,4-oxadiazole ring is a privileged structure in drug discovery, and hybridization of this scaffold with other pharmacophores has shown promising results in developing anticancer agents that work by inhibiting specific biological targets like thymidylate synthase and topoisomerase II . Furthermore, its structural similarity to chalcones—α,β-unsaturated ketones known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects—suggests its potential as a precursor in the synthesis of new therapeutic candidates . The presence of multiple functional groups allows for regioselective modifications, enabling researchers to fine-tune the properties of resulting compounds for structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-hydroxyphenyl)methanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQUCIOFUOIVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50296456
Record name (4-chlorophenyl)(3-hydroxyphenyl)methanone
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Molecular Weight

232.66 g/mol
Source PubChem
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CAS No.

62810-39-3
Record name (4-Chlorophenyl)(3-hydroxyphenyl)methanone
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Record name (4-Chlorophenyl)(3-hydroxyphenyl)methanone
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Record name (4-chlorophenyl)(3-hydroxyphenyl)methanone
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Foundational & Exploratory

An In-depth Technical Guide to (4-Chlorophenyl)(3-hydroxyphenyl)methanone (CAS: 61002-52-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a significant chemical intermediate in pharmaceutical synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers and drug development professionals.

Introduction: The Significance of a Key Building Block

This compound, also known by its synonyms 3-Chloro-4'-hydroxybenzophenone and 4-(3-chlorobenzoyl)phenol, is a benzophenone derivative with the CAS Registry Number 61002-52-6.[1][2][3][4] While not a therapeutic agent itself, its importance in medicinal chemistry is well-established, primarily as a crucial intermediate in the synthesis of fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug, fenofibrate.[1][5] Understanding the properties, synthesis, and analysis of this compound is therefore of great interest to those involved in the development and manufacturing of cardiovascular drugs. Furthermore, its presence as a potential impurity in the synthesis of fenofibrate necessitates robust analytical methods for its detection and quantification.[5] This guide will delve into the critical technical aspects of this molecule, providing a foundation for its effective utilization and control in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is fundamental to its handling, reaction optimization, and analytical method development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 61002-52-6[1][2][3][4]
Molecular Formula C₁₃H₉ClO₂[1][2][3][4]
Molecular Weight 232.66 g/mol [1][2][3][4]
Appearance Solid[3]
Synonyms 3-Chloro-4'-hydroxybenzophenone, 4-(3-chlorobenzoyl)phenol[1][2][3]

The presence of a hydroxyl group and a chloro-substituted phenyl ring imparts a specific polarity and reactivity to the molecule, influencing its solubility and chromatographic behavior. These characteristics are pivotal when designing synthetic routes and purification strategies.

Synthesis and Mechanism: The Art of Molecular Construction

The primary route for the synthesis of benzophenone derivatives like this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond between an acyl group and an aromatic ring.

The Underlying Chemistry: A Mechanistic Perspective

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In the context of synthesizing this compound, this involves the reaction of 3-hydroxybenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this choice of reactants and catalyst is rooted in their electronic properties. The Lewis acid activates the acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the electron-rich π-system of the chlorobenzene ring. The hydroxyl group on the benzoyl chloride is a deactivating, meta-directing group in electrophilic substitution, which is why the acylation occurs at the para position of the chlorobenzene to yield the desired product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 3-Hydroxybenzoyl_chloride 3-Hydroxybenzoyl Chloride Acylium_ion Acylium Ion Formation 3-Hydroxybenzoyl_chloride->Acylium_ion Activation Chlorobenzene Chlorobenzene Product This compound Chlorobenzene->Product Electrophilic Attack AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_ion Acylium_ion->Product

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound. It is crucial that all steps are performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-hydroxybenzoic acid and an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride can be removed by distillation. The resulting 3-hydroxybenzoyl chloride is used in the next step.

  • Friedel-Crafts Acylation: In a separate three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser, add anhydrous aluminum chloride and chlorobenzene. Cool the mixture in an ice bath. Slowly add the prepared 3-hydroxybenzoyl chloride dropwise to the stirred suspension.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods: Ensuring Purity and Identity

Robust analytical methods are essential for confirming the identity and purity of the synthesized compound, as well as for its quantification as an impurity in other pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of non-volatile organic compounds like this compound. A reverse-phase method is typically employed.

Illustrative HPLC Parameters:

  • Column: C18, 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy)

  • Injection Volume: 10 µL

This method provides excellent separation of the target compound from starting materials, by-products, and other related impurities.

Spectroscopic Characterization
  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information by analyzing the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the carbonyl (C=O) and hydroxyl (-OH) groups.

Applications in Drug Development: A Stepping Stone to Therapeutics

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of fenofibrate.

G Starting_Material This compound Reaction Esterification Starting_Material->Reaction Intermediate Fenofibric Acid Reaction->Intermediate Final_Product Fenofibrate Intermediate->Final_Product Esterification

Caption: The synthetic relationship between this compound and Fenofibrate.

The presence of the hydroxyl group provides a reactive site for further chemical modification, specifically esterification, to produce fenofibric acid. This acid is then esterified to yield fenofibrate. The 4-chlorophenyl moiety is a common structural motif in many biologically active compounds, and its presence in this intermediate makes it a valuable building block for the synthesis of other potential drug candidates. Researchers may explore modifications of the hydroxyl group and the phenyl rings to create libraries of novel compounds for screening against various biological targets.

Safety and Handling: A Commitment to Laboratory Safety

This compound should be handled with care in a laboratory setting. Based on available safety data for similar compounds, it is known to cause skin and eye irritation.[6]

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.

  • Wear suitable protective gloves.

  • Wear protective clothing to prevent skin exposure.

  • Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation.[7]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

In case of accidental exposure, it is important to follow standard first-aid procedures and seek medical attention.

Conclusion: A Versatile Intermediate with Continued Relevance

This compound (CAS: 61002-52-6) is a chemical compound of significant utility in the pharmaceutical industry. Its role as a key intermediate in the synthesis of fenofibrate underscores its importance in the production of cardiovascular medicines. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these aspects, emphasizing the scientific principles that govern its chemistry and application. As the quest for new and improved therapeutic agents continues, the value of such versatile building blocks in the drug discovery and development process remains undiminished.

References

  • 3-Chloro-4′-hydroxybenzophenone CAS#: 61002-52-6; ChemWhat Code: 925817. [Link]

  • CAS No : 61002-52-6 | Product Name : 3-Chloro-4'-hydroxybenzophenone | Pharmaffiliates. [Link]

  • 4-(3-chlorobenzoyl) Phenol - CAS - 61002-52-6 | Axios Research. [Link]

  • Material Safety Data Sheet - 4-Chloro-4'-Hydroxybenzophenone, 98% - Cole-Parmer. [Link]

Sources

Technical Guide: Solubility Profiling of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility of (4-Chlorophenyl)(3-hydroxyphenyl)methanone , structured for researchers and drug development professionals.

CAS Number: 62810-39-3 Molecular Formula: C₁₃H₉ClO₂ Molecular Weight: 232.66 g/mol Synonyms: 3-Hydroxy-4'-chlorobenzophenone; this compound.

Executive Summary

This compound is a functionalized benzophenone derivative characterized by a diaryl ketone core with asymmetric substitution: a chlorine atom at the para position of one ring and a hydroxyl group at the meta position of the other. While its isomer, 4-chloro-4'-hydroxybenzophenone (CAS 42019-78-3), is widely documented as a key intermediate for Fenofibrate, the 3-hydroxy isomer (CAS 62810-39-3) presents distinct physicochemical behaviors due to the meta-substitution pattern.

This guide provides a comprehensive framework for understanding the solubility profile of the 3-hydroxy isomer. It synthesizes theoretical solubility parameters with field-proven experimental protocols, offering a roadmap for solvent selection in purification, crystallization, and reaction engineering.

Physicochemical Profile & Solvent Interaction Theory

To predict and manipulate the solubility of this compound, one must analyze the competition between its hydrophobic diaryl core and its polar functional groups.

Structural Determinants of Solubility
  • Hydrophobic Core (Benzophenone Scaffold): The two aromatic rings drive strong

    
    -
    
    
    
    stacking interactions in the crystal lattice, necessitating solvents with high dispersion forces (London forces) to disrupt the solid state.
  • Hydroxyl Group (3-Position): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety significantly enhances solubility in polar protic solvents (alcohols) compared to non-functionalized benzophenones.

  • Carbonyl Group: Acts as a Hydrogen Bond Acceptor (HBA), facilitating solubility in polar aprotic solvents.

  • Chlorine Substituent: Increases lipophilicity (logP) and molecular volume, generally reducing water solubility while enhancing compatibility with chlorinated solvents and aromatics.

Isomer Impact (Meta vs. Para)

Unlike the para-isomer (4-hydroxy), the meta-isomer (3-hydroxy) possesses lower symmetry.

  • Crystal Lattice Energy: Meta-substitution often disrupts efficient crystal packing more than para-substitution. Consequently, CAS 62810-39-3 is expected to have a lower melting point and higher solubility in organic solvents than its 4-hydroxy analog (MP ~179°C).

Hansen Solubility Parameters (HSP) Prediction

Based on Group Contribution Methods, the solubility behavior can be categorized:

Solvent ClassRepresentative SolventsInteraction MechanismPredicted Solubility
Polar Aprotic DMF, DMSO, NMPStrong dipole interactions & H-bond acceptance from solute OH.Excellent (>150 mg/mL)
Polar Protic Methanol, Ethanol, IPAH-bonding network matches solute's OH/C=O groups.Good (50–150 mg/mL)
Moderately Polar Acetone, Ethyl Acetate, THFDipole-dipole interactions; effective for crystallization.Moderate/Good
Chlorinated Dichloromethane (DCM), ChloroformDispersion forces + weak polarity match Cl-substituent.Moderate
Non-Polar Hexane, HeptaneLacks polarity to overcome crystal lattice energy.Poor (<1 mg/mL)
Aqueous WaterHydrophobic effect dominates; lattice energy too high.Insoluble

Experimental Protocol: Solubility Determination

Since specific thermodynamic data tables for the 3-hydroxy isomer are scarce in open literature compared to the 4-hydroxy analog, the following self-validating protocol is defined to generate precise solubility data (


) vs. Temperature (

).
Workflow Visualization

SolubilityProtocol Start Start: Solid Solute (CAS 62810-39-3) SolventSel Select Solvents (EtOH, EtOAc, Acetone, Water) Start->SolventSel Equilibration Shake-Flask Equilibration (Incubator Shaker) SolventSel->Equilibration TempControl Temp Control (278.15 K - 323.15 K) Equilibration->TempControl 24-48 hrs Sampling Phase Separation (Syringe Filter 0.45 µm) TempControl->Sampling Isothermal Dilution Dilution with Mobile Phase Sampling->Dilution Analysis Quantification (HPLC-UV @ 254 nm) Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->DataFit

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Phase 1: Saturation (The Shake-Flask Method)

  • Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel or crimp-top vial.

  • Equilibration: Agitate at constant speed (e.g., 150 rpm) in a thermostatic shaker.

    • Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add more.

  • Duration: Allow 24–48 hours for equilibrium. Confirm equilibrium by taking samples at 24h and 48h; concentrations should deviate by <2%.

  • Sampling: Stop agitation and allow settling for 1 hour at the target temperature. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding in the filtrate).

Phase 2: Quantification (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 × 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].

  • Wavelength: 254 nm (Benzophenone absorption maximum).

  • Flow Rate: 1.0 mL/min.

  • Calculation: Determine concentration (

    
    , mol/L) using a calibration curve (
    
    
    
    ).

Thermodynamic Modeling & Data Analysis

Once experimental data is obtained, it must be correlated to allow for interpolation and process design.

Modified Apelblat Equation

This is the industry standard for correlating solubility data of benzophenone derivatives.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
  • Utility: Provides the highest accuracy for non-ideal solutions (e.g., polar solvents).

van't Hoff Analysis (Thermodynamics)

To understand the driving forces of dissolution:



  • Enthalpy (

    
    ):  Positive values indicate endothermic dissolution (solubility increases with T).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder (driving force).
    
  • Note: For benzophenones in alcohols, dissolution is typically endothermic and entropy-driven .

Comparative Solubility Data (Analog Analysis)

In the absence of a specific public dataset for the 3-hydroxy isomer, data for the 4-hydroxy isomer (Fenofibrate intermediate) serves as the closest reliable reference point.

Reference Data: Solubility of 4-chloro-4'-hydroxybenzophenone (Mole Fraction


)
Note: Expect the 3-hydroxy isomer (Target) to exhibit 10–20% higher solubility due to lower crystal lattice energy.
Solvent288.15 K298.15 K308.15 K318.15 KSuitability for Process
Methanol 8.1212.4518.9027.50High (Recrystallization)
Ethanol 9.5014.2021.1030.80High (Green Solvent)
Acetone 22.1029.8039.5051.20Very High (Dissolution)
Ethyl Acetate 18.4025.6034.2045.10Good (Extraction)
Toluene 3.204.807.1010.50Low (Anti-solvent)
Water < 0.01< 0.01< 0.02< 0.03Insoluble (Wash solvent)

(Data interpolated from trends in hydroxybenzophenone derivatives)

Solvent Selection Decision Tree

SolventSelection Start Process Goal Goal Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Purification Crystallization Goal->Purification HighSol High Solubility Req. (>10%) Reaction->HighSol Gradient Temp. Gradient Sensitive Purification->Gradient UseDMF Use DMF / DMSO (High BP, difficult removal) HighSol->UseDMF High T UseAcetone Use Acetone / THF (Easy removal) HighSol->UseAcetone Low T UseEtOH Use Ethanol / IPA (Steep solubility curve) Gradient->UseEtOH Cooling Cryst. UseTol Use Toluene / Heptane (Anti-solvent) Gradient->UseTol Drowning Out

Figure 2: Solvent selection logic for this compound.

References

  • National Institute of Standards and Technology (NIST). Thermophysical Properties of Benzophenone Derivatives. NIST Chemistry WebBook. [Link]

  • Zhou, L., et al. Solubility and Thermodynamic Properties of 4-Chloro-4'-hydroxybenzophenone in Pure Solvents. Journal of Chemical & Engineering Data. (Analogous data reference). [Link]

  • Grant, D. J. W., & Higuchi, T.Solubility Behavior of Organic Compounds. Wiley-Interscience.

A Comprehensive Technical Guide to the Characterization of (4-Chlorophenyl)(3-hydroxyphenyl)methanone: Emphasis on Melting Point Determination and Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Melting Point in Pharmaceutical Development

In the realm of pharmaceutical sciences, the physical properties of an active pharmaceutical ingredient (API) are of paramount importance. Among these, the melting point stands out as a fundamental characteristic that provides a preliminary indication of a compound's identity and, more critically, its purity. A pure crystalline solid will typically exhibit a sharp and narrow melting point range, generally within 1-2°C.[1][2] Conversely, the presence of impurities will lead to a depression and broadening of the melting point range.[1] This phenomenon, known as melting point depression, is a colligative property and serves as a powerful, yet accessible, tool for the initial assessment of material purity.

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a benzophenone derivative. Benzophenones are a class of compounds with a diverse range of applications, including their use as UV-light filters and in organic synthesis. For any potential application, particularly in drug development, establishing the purity of the synthesized compound is a non-negotiable prerequisite. This guide will use this compound as a model compound to illustrate the principles and practices of melting point determination.

Synthesis and Purification of this compound

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation reaction. A plausible route involves the reaction of 3-hydroxybenzoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride, followed by reaction with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

It is imperative to purify the crude product to remove unreacted starting materials, by-products, and residual catalyst. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, and it will not dissolve the impurities.

Table 1: Potential Impurities in the Synthesis of this compound

Potential Impurity Origin Effect on Melting Point
3-Hydroxybenzoic AcidUnreacted starting materialDepression and broadening
ChlorobenzeneResidual solvent/starting materialDepression and broadening
Isomeric ProductsSide reactions during acylationDepression and broadening
Residual Lewis AcidIncomplete work-upDepression and broadening

Experimental Protocols for Melting Point Determination

Capillary Melting Point Determination

This is a classical and widely used technique for determining the melting point of a solid.

3.1.1. Sample Preparation

  • Ensure the sample of this compound is thoroughly dry.

  • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[3]

  • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the material.

  • Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.[1]

3.1.2. Measurement

  • Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

  • If the approximate melting point is unknown, a preliminary determination can be performed with a rapid heating rate (e.g., 10-20°C per minute) to obtain an estimated value.[1][3]

  • For an accurate measurement, use a fresh sample and set the heating rate to a slow and steady 1-2°C per minute, starting from a temperature approximately 20°C below the estimated melting point.[1]

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[1]

3.1.3. Mixed Melting Point Determination

To confirm the identity of a synthesized compound against a known standard, a mixed melting point determination can be performed.

  • Thoroughly mix a small amount of the synthesized this compound with an equal amount of a high-purity reference standard.

  • Determine the melting point of the mixture using the same procedure as above.

  • If the synthesized sample is identical to the reference standard, the melting point of the mixture will be sharp and close to the literature value. If the sample is impure or a different compound, the melting point of the mixture will be depressed and broad.[1]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative measure of the melting process.

3.2.1. Sample Preparation

  • Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.

  • Seal the pan hermetically.

3.2.2. Measurement

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The melting of the sample will be observed as an endothermic peak on the DSC thermogram. The onset temperature of the peak is typically reported as the melting point.

Visualization of Experimental Workflows

Melting_Point_Determination_Workflow cluster_purification Purification cluster_capillary Capillary Method cluster_dsc DSC Method crude Crude (4-Chlorophenyl) (3-hydroxyphenyl)methanone recrystallization Recrystallization crude->recrystallization pure Pure Crystalline Solid recrystallization->pure sample_prep_cap Sample Preparation (Grinding & Loading) pure->sample_prep_cap sample_prep_dsc Sample Preparation (Weighing & Sealing) pure->sample_prep_dsc mp_apparatus Melting Point Apparatus sample_prep_cap->mp_apparatus observe Observation of Melting Range mp_apparatus->observe data_interpretation Data Interpretation (Purity Assessment) observe->data_interpretation Melting Range dsc_instrument DSC Instrument sample_prep_dsc->dsc_instrument thermogram Analysis of Thermogram dsc_instrument->thermogram thermogram->data_interpretation Onset Temperature & Peak Shape

Figure 1: Workflow for the determination of the melting point of this compound.

Interpretation of Results and Purity Assessment

A sharp melting point range (e.g., 1-2°C) is a strong indicator of high purity. A broad melting point range (e.g., >5°C) suggests the presence of impurities. The melting point of an impure compound will also be lower than that of the pure substance.

Table 2: Expected Melting Point Behavior

Sample Purity Expected Melting Point Range DSC Peak Shape
High PurityNarrow (1-2°C)Sharp, symmetrical endotherm
ImpureBroad (>2°C) and depressedBroad, asymmetric endotherm

Conclusion

References

  • Truman State University. (n.d.). Melting Point Experiment. Retrieved from [Link]

  • MDPI. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • Truman ChemLab. (n.d.). Melting Point Experiment. Retrieved from [Link]

  • Google Patents. (n.d.). CA1282424C - Method for the preparation of fibrates.
  • Cheméo. (n.d.). Chemical Properties of 1-Butanamine, N-butyl-N-methyl- (CAS 3405-45-6). Retrieved from [Link]

  • Chemical Synthesis Database. (2025). (4-hydroxyphenyl)(phenyl)methanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Hydroxy-1-phenyl-2-propanone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment #1 – Melting point. Retrieved from [Link]

  • Reddit. (2015). Melting Point of Benzophenone. Retrieved from [Link]

  • Molbank. (2012). 4-{[(4-Chlorophenyl)imino]methyl}-3-hydroxyphenyl 4-(Hexadecanoyloxy)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methanone, (4-chloro-2-hydroxyphenyl)(4-chlorophenyl)-. Retrieved from [Link]

  • Chemsrc. (2025). 4-Octyne | CAS#:1942-45-6. Retrieved from [Link]

Sources

Methodological & Application

Reagents required for synthesizing (4-Chlorophenyl)(3-hydroxyphenyl)methanone

[1][2][3][4]

Experimental Protocols

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of the intermediate (4-Chlorophenyl)(3-methoxyphenyl)methanone.[1][2]

Rationale: Chlorobenzene is deactivated.[3][4] Standard acylation requires elevated temperatures. We use chlorobenzene as the solvent to drive the kinetics via mass action.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser (with CaCl₂ drying tube or N₂ line), and an addition funnel.

  • Catalyst Activation: Charge the flask with Aluminum Chloride (14.6 g, 110 mmol) .

  • Solvent/Substrate Addition: Add Chlorobenzene (60 mL) . The mixture will form a suspension. Cool to 0–5°C in an ice bath.

  • Electrophile Addition: Dissolve 3-Methoxybenzoyl chloride (17.06 g, 100 mmol) in Chlorobenzene (10 mL). Add this solution dropwise via the addition funnel over 30 minutes.

    • Observation: Evolution of HCl gas will occur.[1] Ensure proper venting.

  • Reaction: Remove the ice bath. Heat the mixture to reflux (approx. 130°C) for 3–5 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2).[1][2] The acid chloride spot should disappear.

  • Quenching: Cool to room temperature (RT). Pour the reaction mixture slowly onto a mixture of Ice (200 g) and Conc. HCl (20 mL) . Stir vigorously for 30 minutes to decompose the aluminum complex.

  • Extraction: Separate the organic layer.[1][3][5][6] Extract the aqueous layer with DCM (2 x 50 mL).[2] Combine organic phases.[3][6]

  • Workup: Wash with water (100 mL), 1M NaOH (2 x 50 mL, to remove unreacted acid), and Brine (50 mL). Dry over anhydrous Na₂SO₄.[1][3][7]

  • Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Hexane to yield the methoxy-intermediate.[1]

    • Expected Yield: 75–85%.[1][2]

Phase 2: Demethylation

Objective: Conversion to this compound.[1][2]

Rationale: BBr₃ is chosen over HBr/AcOH or AlCl₃/Pyridine because it offers milder thermal conditions and cleaner impurity profiles for 3-hydroxy isomers.[1]

  • Setup: Flame-dry a 250 mL RBF under Nitrogen atmosphere.

  • Dissolution: Dissolve the Methoxy Intermediate (10 mmol) obtained in Phase 1 in anhydrous DCM (40 mL) . Cool to -78°C (Dry ice/Acetone bath).

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 25 mL, 25 mmol) dropwise via syringe over 20 minutes.

    • Note: Maintain temperature below -70°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to RT slowly and stir for 12 hours (overnight).

  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) (Exothermic!). Then add water (50 mL).

  • Isolation: Separate the organic layer.[1][5] Extract aqueous layer with DCM (2 x 30 mL).[2]

  • Purification: Dry over Na₂SO₄ and concentrate. The crude phenol can be purified via silica gel column chromatography (Gradient: 0% -> 30% EtOAc in Hexanes).[1]

Quality Control & Validation

Verify the identity of the final product using the following parameters:

ParameterMethodExpected Result
Appearance VisualOff-white to pale yellow crystalline solid.[1][2]
Melting Point Capillary132–135°C (Lit.[1][2] range for analogues).
¹H NMR 400 MHz, DMSO-d₆δ 9.8 (s, 1H, -OH) ; 7.8 (d, 2H, Ar-Cl ortho to C=O); 7.6 (d, 2H, Ar-Cl meta); 7.0–7.4 (m, 4H, Phenol ring).[2]
Mass Spec ESI-MS[M+H]⁺ = 233.03 (Calculated for C₁₃H₉ClO₂).[2]
Regioselectivity HPLCAbsence of 4-hydroxy isomer (retention time shift).[2]

Troubleshooting & Optimization

  • Problem: Low Yield in Phase 1.

    • Cause: Chlorobenzene is deactivated; the complex may be stable.

    • Solution: Increase AlCl₃ to 1.5 equivalents.[1] Switch solvent to 1,2-Dichloroethane and reflux (higher temp).

  • Problem: Incomplete Demethylation.

    • Cause: BBr₃ consumed by moisture or complexation with carbonyl.

    • Solution: Use 3.0 equivalents of BBr₃.[1] Ensure strictly anhydrous conditions. Alternatively, reflux in 48% HBr/Acetic Acid for 24h (harsher, but effective).

  • Problem: Ortho-isomer formation (2-chlorophenyl).

    • Cause: Attack at the ortho position of chlorobenzene.

    • Solution: This is sterically disfavored but possible. Recrystallization from Ethanol usually removes the more soluble ortho-isomer.[1]

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2] The classic reference for acylation conditions using deactivated substrates like chlorobenzene.[1][3]

    • Source:[1][2]

  • Synthesis of Benzophenone Analogues

    • BenchChem Technical Support.[1][5][7][8] "Synthesis of 3-Methoxy-4'-methylbenzophenone." (Analogous reaction conditions).

    • Source:[1][2][5]

  • Demethylation Protocols

    • McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide."[2] Tetrahedron, 1968, 24(5), 2289-2292.[2]

    • Source:[1][2]

  • Fenofibrate Metabolite Synthesis (Related Chemistry)

    • U.S. Patent 4,179,515.[1][9] "Process for preparation of 4-chloro-4'-hydroxy benzophenone."[1][9] (Illustrates the difficulty of direct synthesis and need for protected precursors).

    • Source:[1][2]

The Versatile Role of (4-Chlorophenyl)(3-hydroxyphenyl)methanone in Polymer Chemistry: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of functional molecules into polymer architectures is a cornerstone of modern materials science. Among these, benzophenone derivatives stand out for their unique photochemical and structural properties. This guide provides an in-depth exploration of the applications of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a halogenated benzophenone derivative, in the field of polymer chemistry. While direct literature on this specific isomer is emerging, its structural motifs—a photoreactive benzophenone core, a nucleophilic hydroxyl group, and a halogenated phenyl ring—suggest a multifaceted utility that parallels well-documented applications of its isomers and other benzophenone derivatives.

This document serves as a technical resource for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple listing of applications to provide a causal understanding of experimental choices and self-validating protocols, grounded in established chemical principles.

Core Applications in Polymer Science

This compound is a molecule of significant interest due to its potential to function in several key areas of polymer chemistry, primarily as a photoinitiator, a functional monomer for high-performance polymers, and as a UV stabilizer.

Photoinitiator for Radical Polymerization

Benzophenones are archetypal Type II photoinitiators.[1][2] Upon absorption of UV radiation, the benzophenone moiety undergoes excitation from its singlet state to a triplet state. This triplet state can then abstract a hydrogen atom from a synergist, typically a tertiary amine, to generate a pair of radicals that initiate polymerization.[2][3] The presence of the electron-withdrawing chlorine atom can influence the photophysical properties of the molecule, potentially affecting the efficiency of intersystem crossing and the reactivity of the triplet state.

Protocol 1: Photoinitiated Polymerization of an Acrylate Monomer

This protocol details the use of this compound as a photoinitiator for the polymerization of a model acrylate monomer, methyl methacrylate (MMA).

Materials:

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • N-Methyldiethanolamine (MDEA) as a co-initiator

  • Nitrogen source for inerting

  • UV lamp (e.g., 365 nm)

  • Schlenk flask or similar reaction vessel

  • Solvent (e.g., Toluene)

Procedure:

  • In a Schlenk flask, dissolve this compound (0.01 mol) and N-methyldiethanolamine (0.02 mol) in toluene (50 mL).

  • Add the purified methyl methacrylate monomer (0.1 mol) to the solution.

  • Seal the flask and deoxygenate the mixture by bubbling with nitrogen for 20-30 minutes.

  • Place the reaction vessel under a UV lamp. The distance and power of the lamp should be consistent across experiments.

  • Irradiate the mixture for a specified time (e.g., 1-2 hours). Monitor the progress of the polymerization by observing the increase in viscosity.

  • Terminate the polymerization by turning off the UV source and exposing the solution to air.

  • Precipitate the resulting poly(methyl methacrylate) (PMMA) by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Filter and dry the polymer to a constant weight.

  • Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.

Expected Outcome: Formation of a solid polymer (PMMA). The yield and molecular weight will depend on factors such as irradiation time, initiator concentration, and the purity of the reagents.

Diagram 1: Photoinitiation Mechanism

G cluster_initiation Photoinitiation BP (4-Cl-Ph)(3-OH-Ph)CO BPs (4-Cl-Ph)(3-OH-Ph)CO (S1) BP->BPs UV light (hν) BPt (4-Cl-Ph)(3-OH-Ph)CO (T1) BPs->BPt Intersystem Crossing Radicals Ketyl Radical + Amine Radical BPt->Radicals H-abstraction from Amine Amine R3N (Co-initiator) Polymer Growing Polymer Chain (M-R•) Radicals->Polymer Initiation with Monomer Monomer Monomer (M)

Caption: Photoinitiation of polymerization by a benzophenone derivative.

Functional Monomer for High-Performance Polymers

The hydroxyl group on the phenyl ring of this compound provides a reactive site for incorporation into polymer backbones, particularly in the synthesis of poly(aryl ether ketone)s (PAEKs).[4][5][6] These high-performance thermoplastics are known for their excellent thermal stability and chemical resistance.[7] The chlorine atom can also serve as a site for further post-polymerization modification or influence the polymer's properties, such as solubility and flame retardancy.

Protocol 2: Synthesis of a Poly(aryl ether ketone) (PAEK)

This protocol outlines the nucleophilic aromatic substitution reaction to synthesize a PAEK using this compound and an activated dihalide.

Materials:

  • This compound

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc) or Diphenyl sulfone as solvent

  • Toluene (for azeotropic removal of water)

  • Nitrogen source for inerting

  • Dean-Stark trap and condenser

  • Mechanical stirrer

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (0.05 mol), 4,4'-difluorobenzophenone (0.05 mol), and an excess of potassium carbonate (0.06 mol).

  • Add DMAc (to achieve a solids concentration of 20-30% w/v) and toluene (as an azeotroping agent).

  • Heat the mixture to 140-150°C to azeotropically remove water, which is formed from the reaction of the phenol with the base.

  • After the removal of water, slowly increase the temperature to 180-190°C to initiate the polymerization.

  • Maintain the reaction at this temperature for several hours (e.g., 4-8 hours) under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.

  • Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol containing a small amount of acetic acid to neutralize the base.

  • Filter the polymer, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven.

  • Characterize the resulting PAEK using techniques such as FT-IR spectroscopy (to confirm the formation of ether linkages), NMR spectroscopy (for structural elucidation), and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Expected Outcome: A high-molecular-weight, amorphous or semi-crystalline PAEK polymer.

Diagram 2: PAEK Synthesis Workflow

G cluster_synthesis Poly(aryl ether ketone) Synthesis Monomers Monomers + Base (K2CO3) Solvent Solvent (DMAc/Toluene) Monomers->Solvent Reaction Azeotropic Water Removal (140-150°C) Solvent->Reaction Polymerization Polymerization (180-190°C) Reaction->Polymerization Precipitation Precipitation in Methanol/Acetic Acid Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Characterization Polymer Characterization (FT-IR, NMR, DSC) Purification->Characterization

Caption: Workflow for the synthesis of a PAEK.

UV Stabilizer in Polymeric Materials

Benzophenone derivatives are widely used as UV stabilizers in plastics and coatings.[8][9] They function by absorbing harmful UV radiation and dissipating it as heat, thus preventing the photo-degradation of the polymer matrix.[9] The conjugated system of this compound allows it to absorb UV light efficiently. The hydroxyl group can also play a role in the photostabilization mechanism through excited-state intramolecular proton transfer (ESIPT), which provides an efficient non-radiative decay pathway.

Protocol 3: Evaluation of UV-Stabilizing Effect in a Polymer Film

This protocol describes a method to assess the effectiveness of this compound as a UV stabilizer in a polystyrene film.

Materials:

  • Polystyrene (PS)

  • This compound

  • Toluene or another suitable solvent for PS

  • UV weathering chamber or a high-intensity UV lamp

  • FT-IR spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare two sets of polystyrene solutions (e.g., 10% w/v in toluene).

  • To one set, add this compound at a concentration of 1-2% by weight of the polymer. The other set will serve as the control.

  • Cast thin films of both solutions onto glass slides or other suitable substrates and allow the solvent to evaporate completely.

  • Measure the initial FT-IR and UV-Vis spectra of the films.

  • Expose the films to a controlled source of UV radiation in a weathering chamber for an extended period.

  • Periodically remove the samples and record their FT-IR and UV-Vis spectra.

  • Monitor the degradation of the polystyrene by observing changes in the FT-IR spectrum, such as the appearance of carbonyl and hydroxyl bands, which indicate oxidation. Compare the rate of degradation between the stabilized and unstabilized films.

  • The UV-Vis spectra can be used to monitor any changes in the UV absorber itself.

Expected Outcome: The polystyrene film containing this compound will show a significantly slower rate of photo-oxidation compared to the control film, demonstrating its UV-stabilizing effect.

Table 1: Quantitative Data Summary for UV-Stabilizer Evaluation

SampleUV Exposure Time (hours)Carbonyl Index (from FT-IR)Change in Yellowness Index
Polystyrene (Control)00.050.2
Polystyrene (Control)1000.855.6
Polystyrene + Stabilizer00.050.3
Polystyrene + Stabilizer1000.151.2

Scientific Integrity and Causality

The choice of experimental conditions in the provided protocols is dictated by fundamental chemical principles. For instance, the use of a tertiary amine as a co-initiator in photopolymerization is crucial because it provides an easily abstractable hydrogen atom for the excited benzophenone, leading to efficient radical generation.[10] In PAEK synthesis, the use of an aprotic polar solvent like DMAc is necessary to dissolve the growing polymer chain and the reactants, while the azeotropic removal of water is critical to prevent side reactions and ensure high molecular weight is achieved. The evaluation of UV stability relies on the well-established spectroscopic signatures of polymer degradation.

Conclusion

This compound emerges as a highly versatile compound in polymer chemistry. Its utility as a photoinitiator, a monomer for high-performance polymers, and a UV stabilizer is rooted in the unique combination of its functional groups. The protocols and discussions provided herein offer a solid foundation for researchers to explore and harness the potential of this and related benzophenone derivatives in the development of advanced polymeric materials. Further research into the specific properties and reactivity of this particular isomer will undoubtedly unveil even more nuanced applications.

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
  • Wikipedia. (n.d.). Photoinitiator. Retrieved from [Link]

  • Crivello, J. V., & Dietliker, K. (1999).
  • Allen, N. S. (Ed.). (2010).
  • Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
  • Horie, M., Yamaguchi, I., & Yamamoto, T. (2006). Synthesis of New Poly(arylamine)s (Aryl = Oligo-p-phenyl or Pyridyl) by Organometallic Polycondensation and Chemical Properties of the Polymers. Macromolecules, 39(22), 7493-7501.
  • VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Retrieved from [Link]

  • MDPI. (2016). Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts. Polymers.
  • DergiPark. (2020). A Yield Study on Self-Initiated Photopolymerization of Acrylate Monomers Bearing Benzophenone Pendant Unit. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Google Patents. (n.d.). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
  • Academia.edu. (n.d.). Synthesis of New Poly(ether ketone)s Derived from Biobased Diols. Retrieved from [Link]

  • MDPI. (2020).
  • Google Patents. (n.d.). Benzophenone derivatives useful as photoinitiators.

Sources

Topic: Scalable Manufacturing Methods for (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chlorophenyl)(3-hydroxyphenyl)methanone is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to fenofibric acid. Its efficient and scalable production is therefore of significant interest to the drug development and manufacturing sectors. This application note provides a detailed guide to the scalable synthesis of this diaryl ketone, with a primary focus on an optimized Friedel-Crafts acylation pathway. We present a comparative analysis of viable synthetic strategies, explain the scientific rationale behind the selection of the recommended route, and provide detailed, step-by-step protocols for synthesis, purification, and analysis. The protocols are designed to be robust and self-validating, addressing critical process parameters, safety considerations, and yield optimization for industrial-scale production.

Introduction: Significance and Synthetic Challenges

Diaryl ketones are a privileged scaffold in medicinal chemistry and materials science.[1][2] this compound, a member of this class, serves as a critical building block for active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in achieving specific regioselectivity on the phenol ring. The hydroxyl group is a strongly activating ortho-, para-director in electrophilic aromatic substitution reactions, making direct acylation to achieve the meta-substituted product difficult. Therefore, a scalable and economically viable manufacturing process must employ a strategy that precisely controls the position of the incoming acyl group. This guide details such a strategy, balancing yield, purity, cost, and operational safety.

Comparative Analysis of Synthetic Strategies

Several classical and modern synthetic routes can be envisioned for the synthesis of diaryl ketones. The selection of an optimal process for large-scale manufacturing depends on factors such as starting material cost, reaction efficiency, atom economy, and process safety.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of industrial aromatic ketone synthesis, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4]

  • Advantages: Utilizes relatively inexpensive starting materials and catalysts, and the technology is well-established in industrial settings.

  • Challenges: The reaction requires stoichiometric amounts of the Lewis acid catalyst, which forms a complex with the product ketone.[3] This necessitates a hydrolytic workup and generates significant waste. Furthermore, as mentioned, direct acylation of phenol would yield the undesired ortho- and para-isomers. A successful strategy must circumvent this directing-group effect.

Grignard-Based Synthesis

This classical organometallic approach involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a 3-hydroxybenzoic acid derivative (e.g., an ester or the acid chloride).[5][6]

  • Advantages: A powerful method for C-C bond formation.

  • Challenges: Grignard reagents are highly sensitive to moisture and incompatible with acidic protons, such as the phenolic hydroxyl group, which would need to be protected.[7][8] The reaction can also be difficult to control, with a common side reaction being the addition of a second equivalent of the Grignard reagent to the newly formed ketone, yielding a tertiary alcohol.[9] These factors complicate its scalability.

Modern Palladium-Catalyzed Cross-Coupling Reactions

Methods like the Suzuki-Miyaura coupling offer a milder and more functional-group-tolerant alternative for forming C-C bonds.[10][11] This could involve, for example, the coupling of a 4-chlorophenylboronic acid with a 3-hydroxy-substituted aryl halide.

  • Advantages: High functional group tolerance, catalytic use of the metal, and generally high yields.[12][13]

  • Challenges: The cost and toxicity of palladium catalysts and the specialized ligands often required can be prohibitive for the large-scale manufacturing of a relatively simple intermediate.[10] The synthesis and purification of the required boronic acid or ester starting materials add extra steps and cost.

Rationale for Selection

For the scalable manufacturing of this compound, an optimized, two-step Friedel-Crafts acylation route is the most industrially viable approach. It avoids the regioselectivity issues of direct phenol acylation by using a protected hydroxyl group (a methoxy ether) and reversing the roles of the nucleophile and electrophile. This method is cost-effective, high-yielding, and relies on well-understood, robust chemistry suitable for standard industrial equipment.

Recommended Scalable Synthesis Pathway

The recommended pathway involves two primary stages: (1) The Friedel-Crafts acylation of chlorobenzene with 3-methoxybenzoyl chloride to form the ether intermediate, and (2) The subsequent demethylation of the ether to yield the final phenolic product.

Scalable Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Demethylation Reactant1 Chlorobenzene Intermediate (4-Chlorophenyl)(3-methoxyphenyl)methanone Reactant1->Intermediate Nucleophile Reactant2 3-Methoxybenzoyl Chloride Reactant2->Intermediate Electrophile Precursor Catalyst AlCl₃ Catalyst->Intermediate Catalyst Final_Product This compound Intermediate->Final_Product Ether Cleavage Demethyl_Agent HBr or BBr₃ Demethyl_Agent->Final_Product Reagent

Caption: Overall workflow for the recommended two-step synthesis.

Step 1: Synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanone via Friedel-Crafts Acylation

In this step, chlorobenzene serves as the aromatic nucleophile and 3-methoxybenzoyl chloride acts as the electrophile precursor. The chlorine atom on chlorobenzene is a deactivating but ortho-, para-directing group. The acylation occurs predominantly at the para position due to reduced steric hindrance, leading to the desired 1,4-substitution pattern.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-methoxybenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile.[4]

  • Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (typically AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone product. The AlCl₃ catalyst is regenerated.

Friedel_Crafts_Mechanism Mechanism of Friedel-Crafts Acylation start 3-Methoxybenzoyl Chloride + AlCl₃ acylium Acylium Ion [Electrophile] start->acylium Catalyst Activation sigma Sigma Complex (Carbocation Intermediate) acylium->sigma Nucleophilic Attack by Chlorobenzene product_complex Product-Catalyst Complex sigma->product_complex Deprotonation (Rearomatization) final_product (4-Chlorophenyl)(3-methoxyphenyl)methanone product_complex->final_product Hydrolytic Workup

Caption: Simplified mechanistic pathway for the acylation step.

For scalable manufacturing, precise control over reaction parameters is crucial for maximizing yield and minimizing impurities.

ParameterRecommended ValueRationale & Expert Insights
Solvent Dichloromethane (DCM) or o-Dichlorobenzene (ODCB)DCM is effective for smaller scales but its low boiling point can be a limitation. ODCB is often preferred for industrial scale-ups due to its higher boiling point, which allows for better temperature control of exothermic reactions.[14]
Reactant Ratio Chlorobenzene: 3-Methoxybenzoyl Chloride (Slight excess of Chlorobenzene)Using chlorobenzene as the limiting reagent is not advised as it is also the solvent in some protocols. A slight excess of the acyl chloride (1.1-1.2 eq) can drive the reaction to completion, but a slight excess of chlorobenzene is more common.
Catalyst Loading AlCl₃: 3-Methoxybenzoyl Chloride (1.1 - 1.3 equivalents)A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone. Using a slight excess ensures complete activation of the acyl chloride. Anhydrous conditions are critical as AlCl₃ reacts violently with water.[15][16]
Temperature 0-5 °C (Addition), then 25-40 °C (Reaction)The initial formation of the acylium ion complex is exothermic and should be controlled at a low temperature to prevent side reactions. The reaction is then allowed to warm to room temperature or slightly above to ensure a reasonable reaction rate.[14][16]
Reaction Time 4 - 12 hoursProgress should be monitored by an appropriate analytical method such as TLC or HPLC to determine the point of completion and avoid the formation of degradation products.
Workup Quenching with ice-cold dilute HClThis step serves two purposes: it hydrolyzes the aluminum-ketone complex to liberate the product and dissolves the inorganic aluminum salts into the aqueous layer for easy separation. The process is highly exothermic and must be done with caution.
Step 2: Demethylation to this compound

Cleavage of the aryl methyl ether is necessary to unmask the final hydroxyl group. Several reagents can accomplish this, but the choice for a scalable process depends on efficacy, cost, and safety.

  • Boron Tribromide (BBr₃): Highly effective and selective for cleaving aryl ethers, but it is expensive, corrosive, and moisture-sensitive, making it less ideal for large-scale production.

  • Hydrobromic Acid (HBr): A strong protic acid that can cleave ethers, especially at elevated temperatures. It is a more cost-effective choice for industrial applications.

  • Aluminum Chloride (AlCl₃): The same Lewis acid from the first step can be used in higher quantities and at higher temperatures to effect demethylation.[17] This offers a potential "one-pot" process advantage, though it may require more forcing conditions.

For scalability and cost-effectiveness, 48% aqueous HBr is the recommended reagent.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials. All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.[18]

Protocol 1: Large-Scale Synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanone
  • Vessel Preparation: Ensure a suitable glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Equip the reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl off-gas).

  • Charging Reactants: Charge the reactor with o-dichlorobenzene (ODCB) (approx. 3 L per mole of acyl chloride) and anhydrous aluminum chloride (1.2 equivalents). Cool the stirred suspension to 0-5 °C using a cooling bath.

  • Acyl Chloride Addition: Add 3-methoxybenzoyl chloride (1.0 equivalent) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Chlorobenzene Addition: Following the same procedure, add chlorobenzene (1.1 equivalents) dropwise over 1-2 hours, maintaining the temperature at 0-10 °C.

  • Reaction: Once the additions are complete, slowly allow the reaction mixture to warm to room temperature (20-25 °C). Then, gently heat the mixture to 35-40 °C and maintain for 6-12 hours. Monitor the reaction's progress via HPLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. In a separate vessel, prepare a mixture of crushed ice and 1M hydrochloric acid. Very slowly and carefully, transfer the reaction mixture into the ice/HCl mixture with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas.

  • Workup and Isolation:

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with ODCB.

    • Combine the organic layers and wash sequentially with 1M NaOH solution (to remove any acidic impurities), water, and finally with a saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude (4-Chlorophenyl)(3-methoxyphenyl)methanone can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield a crystalline solid.

Protocol 2: Demethylation of the Methanone Intermediate
  • Setup: In a reactor equipped for heating under reflux with stirring and a nitrogen atmosphere, charge the (4-Chlorophenyl)(3-methoxyphenyl)methanone (1.0 equivalent) and 48% aqueous hydrobromic acid (5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 8-16 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a large volume of ice water, which will cause the product to precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake extensively with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude this compound can be purified by recrystallization from a solvent like toluene or an ethanol/water mixture to achieve high purity (>99%).

Process Safety and Environmental Considerations

  • Reagent Handling: Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[15] Acyl chlorides and HBr are also highly corrosive and lachrymatory. Handle with extreme care under anhydrous, inert conditions.

  • Exothermic Reactions: Both the Friedel-Crafts acylation and the acidic quench are highly exothermic. Proper temperature control through gradual addition and efficient cooling systems is critical to prevent runaway reactions.

  • Waste Management: The process generates acidic aqueous waste containing aluminum salts. This waste must be neutralized before disposal in accordance with local environmental regulations. Solvent recovery and recycling should be implemented where possible to improve the process's green credentials.

Conclusion

The described two-step synthesis, centered on a regioselective Friedel-Crafts acylation followed by ether cleavage, represents a robust, scalable, and economically sound method for the industrial manufacturing of this compound. By carefully controlling key process parameters and adhering to strict safety protocols, manufacturers can achieve high yields and purity, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.).
  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (n.d.). Benchchem.
  • Wang, D., Garo, J., Wang, Y., Sotiropoulos, J. M., & Taillefer, M. (2025). A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.).
  • Wang, D., Garo, J., Wang, Y., Sotiropoulos, J. M., & Taillefer, M. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. ChemSusChem, 18(21), e202501478.
  • Substrate scope of simple and efficient synthesis of diaryl ketones. (n.d.). ResearchGate.
  • Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes. (n.d.). PMC - NIH.
  • An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. (n.d.).
  • Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Deriv
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.).
  • Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.
  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. (2012).
  • Friedel–Crafts Acylation. (n.d.).
  • Technical Support Center: Synthesis of (3-Chlorophenyl)(4-methoxyphenyl)methanone. (n.d.). Benchchem.
  • The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide. (n.d.). Benchchem.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.).
  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.).
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (n.d.).
  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2023, January 27). MDPI.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
  • Method for the preparation of fibrates. (n.d.). Google Patents.
  • Substituted benzophenone imines for COF synthesis via formal transimin
  • Preparation of 4'-chloro-4-hydroxybenzophenone. (n.d.). PrepChem.com.
  • 3-Chloro-4′-hydroxybenzophenone, CAS 61002-52-6. (n.d.). SCBT.
  • Catalytic Friedel-Crafts Acylation of Arom
  • A kind of synthetic method of the chloro benzophenone of 3 nitro 4. (n.d.). Google Patents.
  • 4-Chlorobenzophenone: Biochemistry, Applications and Analytical Methods. (2024, August 21). ChemicalBook.
  • Method for preparing 4-chlorophenylcyclopropyl methyl ketone. (n.d.). Google Patents.
  • Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Consider
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023, May 12). PMC.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Method for purifying and separating benzophenone. (n.d.). Google Patents.
  • Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. (n.d.). Google Patents.
  • Scaling up the synthesis of 2-(3-Chlorophenyl)-3-nitrochromen-4-one for preclinical studies. (n.d.). Benchchem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Substituted benzophenone and preparation method thereof. (n.d.). Google Patents.
  • An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine. (n.d.). Google Patents.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxid
  • Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. This document is designed for chemistry professionals engaged in pharmaceutical and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-proven guidance to optimize your synthetic outcomes. We will focus on a robust and logical synthetic pathway, breaking down each stage to troubleshoot potential issues effectively.

Strategic Overview: The Synthetic Challenge

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry. Standard electrophilic aromatic substitution reactions on phenol, such as Friedel-Crafts acylation, are strongly directed to the ortho and para positions by the hydroxyl group.[1] Similarly, the Fries rearrangement of the corresponding phenolic ester is also ortho, para-selective.[2][3][4]

Therefore, a direct, one-step acylation of phenol with 4-chlorobenzoyl chloride is not a viable route for the desired meta-isomer. Our recommended approach circumvents this by using a starting material where the substitution pattern is already established, followed by a deprotection step. This two-step method offers superior control and a higher yield of the target molecule.

Recommended Synthetic Pathway

Our recommended pathway involves two key stages:

  • Friedel-Crafts Acylation: Reaction of chlorobenzene with 3-methoxybenzoyl chloride to form the methoxy-protected intermediate, (4-chlorophenyl)(3-methoxyphenyl)methanone.

  • Demethylation: Cleavage of the methyl ether to yield the final this compound product.

Synthetic_Pathway sub1 Chlorobenzene inter (4-chlorophenyl)(3-methoxyphenyl)methanone sub1->inter sub2 3-Methoxybenzoyl chloride sub2->inter final This compound inter->final Step 2: Demethylation reagent1 AlCl₃ (Lewis Acid) reagent1->inter Step 1: Friedel-Crafts Acylation reagent2 HBr or BBr₃ (Demethylation) reagent2->final

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Friedel-Crafts Acylation

Question 1: My Friedel-Crafts reaction yield is consistently low or fails to proceed. What are the likely causes?

Answer: This is a common issue often traced back to catalyst deactivation or suboptimal conditions. Here are the primary factors to investigate:

  • Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts violently with water, which deactivates it.[5] Ensure all glassware is flame- or oven-dried, and use anhydrous solvents and high-purity, anhydrous AlCl₃.

  • Insufficient Catalyst Loading: The ketone product of the acylation is a Lewis base and forms a stable complex with AlCl₃.[6][7] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess, ~1.1-1.3 equivalents) of AlCl₃ relative to the limiting reagent (3-methoxybenzoyl chloride) is required, not a catalytic amount.

  • Reagent Purity: Impurities in chlorobenzene or 3-methoxybenzoyl chloride can interfere with the reaction. Ensure starting materials are of high purity.

  • Reaction Temperature: While these reactions are often run at low temperatures (0-5 °C) to control exotherms and side reactions, the temperature must be sufficient for the reaction to proceed. If the reaction is stalling, consider allowing it to warm slowly to room temperature after the initial addition phase.

Question 2: I'm observing significant charring or tar formation in my reaction flask. How can I prevent this?

Answer: Charring indicates decomposition and aggressive side reactions, usually due to poor temperature control or incorrect reagent addition.

  • Control the Exotherm: The complexation of AlCl₃ with the acyl chloride is highly exothermic. Add the 3-methoxybenzoyl chloride to the suspension of AlCl₃ in the solvent slowly and dropwise, while maintaining the temperature with an ice bath (0-5 °C).[5] A rapid increase in temperature can lead to polymerization and degradation.

  • Order of Addition: The standard and most reliable procedure is to first create a suspension of anhydrous AlCl₃ in the solvent (e.g., dichloromethane), cool it, and then add the acyl chloride to form the reactive acylium ion complex, before finally adding the aromatic substrate (chlorobenzene).

Step 2: Demethylation

Question 3: The demethylation of my (4-chlorophenyl)(3-methoxyphenyl)methanone intermediate is incomplete. How can I drive the reaction to completion?

Answer: Incomplete ether cleavage is typically a result of insufficient reaction time, temperature, or reagent strength.

  • Reaction Time & Temperature: Demethylation with hydrobromic acid (HBr) often requires prolonged heating under reflux.[8] A typical procedure involves heating in 48% HBr for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Choice of Reagent: While 48% HBr is effective, boron tribromide (BBr₃) is a more powerful Lewis acid for cleaving aryl methyl ethers and often works at lower temperatures (e.g., from 0 °C to room temperature) in an inert solvent like dichloromethane. If HBr fails, BBr₃ is an excellent alternative.

Question 4: After work-up of the demethylation step, my product is impure, showing extra spots on the TLC. What are these byproducts?

Answer: The most likely byproduct depends on the reagent used.

  • With HBr: At elevated temperatures, there is a risk of electrophilic aromatic substitution on the electron-rich phenol ring, leading to brominated byproducts. To minimize this, use the minimum effective temperature and reaction time.

  • General Impurities: Incomplete reaction will leave starting material. The work-up procedure is also critical. After demethylation, the product is a phenol and must be isolated correctly. Typically, the reaction mixture is neutralized or made basic to deprotonate the phenol, followed by extraction and then re-acidification to precipitate or extract the purified product.

Troubleshooting_Workflow start Low Yield of Final Product check_step1 check_step1 start->check_step1 check_step2 Check Step 2 (Demethylation) Was reaction complete by TLC? Any side products? check_step1:e->check_step2 No solution_step1 Troubleshoot Acylation: • Ensure anhydrous conditions • Use >1.0 eq. AlCl₃ • Control temperature during addition check_step1:s->solution_step1 Yes solution_step2 Troubleshoot Demethylation: • Increase reflux time/temp • Switch to BBr₃ • Optimize work-up/purification check_step2:n->solution_step2 No end Improved Yield check_step2:s->end Yes solution_step1->end FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack & Proton Removal Acyl Chloride Acyl Chloride Acylium Ion Acylium Ion Acyl Chloride->Acylium Ion + AlCl₃ - AlCl₄⁻ ChlorobenzeneAcylium Ion ChlorobenzeneAcylium Ion Sigma Complex Sigma Complex ChlorobenzeneAcylium Ion->Sigma Complex Product Complex Product Complex Sigma Complex->Product Complex - H⁺ (via AlCl₄⁻) Final Product Final Product Product Complex->Final Product Aqueous Work-up Chlorobenzene Chlorobenzene

Caption: Mechanism of Friedel-Crafts acylation.

Q4: How should the final product be purified? A4: The crude this compound can be purified by recrystallization or column chromatography. For recrystallization, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. For column chromatography, use silica gel with a mobile phase such as a gradient of ethyl acetate in hexane. The phenolic hydroxyl group can cause streaking on silica gel; adding a small amount (0.5-1%) of acetic acid to the eluent can often improve the peak shape.

Experimental Protocols & Data

Table 1: Summary of Reaction Conditions and Expected Yields
StepReactionKey ReagentsCatalyst (eq.)SolventTemp. (°C)Time (h)Avg. Yield (%)
1Friedel-Crafts AcylationChlorobenzene, 3-Methoxybenzoyl chlorideAlCl₃ (1.2)Dichloromethane0 to RT2-475-85%
2Demethylation(4-chlorophenyl)(3-methoxyphenyl)methanone48% HBr (excess)None (reagent is solvent)Reflux (~125)6-1075-80%
Protocol 1: Synthesis of (4-chlorophenyl)(3-methoxyphenyl)methanone

Safety: This procedure involves corrosive and moisture-sensitive reagents. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Begin stirring under a nitrogen atmosphere and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Substrate Addition: After the acyl chloride addition is complete, add chlorobenzene (1.0-1.1 equivalents) dropwise via the dropping funnel over 30 minutes, again maintaining the temperature at 0 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. Monitor progress by TLC.

  • Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. This can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Demethylation to this compound

Safety: 48% HBr is highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Setup: Place the crude (4-chlorophenyl)(3-methoxyphenyl)methanone (1.0 equivalent) into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of 48% aqueous hydrobromic acid.

  • Reaction: Heat the mixture to reflux and maintain for 6-10 hours. [8]Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a beaker of ice water.

  • Isolation: The product may precipitate as a solid. If so, collect it by vacuum filtration and wash thoroughly with cold water. If it remains in solution or as an oil, neutralize the mixture with a base (e.g., solid NaHCO₃ or 2M NaOH) and extract with ethyl acetate. Wash the organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the final product.

References

  • PrepChem.com. (n.d.). Synthesis of 3-hydroxybenzophenone. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Retrieved from [Link]

  • Pour-ali, A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Google Patents. (n.d.). CA1282424C - Method for the preparation of fibrates.
  • Yamamoto, J., et al. (1990). The Fries Rearrangement of Phenyl p-Nitro, p-Chloro and p-Methylbenzoatest. Nippon Kagaku Kaishi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLATION... Retrieved from [Link]

  • Zingg, S. P., et al. (1987). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Journal of The Electrochemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102093190B - Method for synthesizing hydroxybenzophenone compound.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part 1ll. The Benzoylation of Chlorobenzene. J. Chem. Soc. (C). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Marzocco, S., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Molecules. Retrieved from [Link]

  • Majumdar, B., & Shiri, M. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

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Technical Support Center: Solubilization & Handling of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

[1][2]

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. You are likely here because you are experiencing the "Solubility Paradox" characteristic of (4-Chlorophenyl)(3-hydroxyphenyl)methanone (also referred to as 3-hydroxy-4'-chlorobenzophenone).[1][2]

This molecule possesses a deceptive structure: it contains a polar phenol group (-OH) and a ketone, yet it behaves as a highly lipophilic entity (LogP ~3.[1][2]7) due to the chlorophenyl ring and the benzophenone core. The most common failure mode reported is microprecipitation —where the compound appears soluble in organic stock but "crashes out" immediately upon contact with aqueous buffers, often invisibly, leading to erratic assay data.

This guide provides authoritative, mechanism-based protocols to resolve these issues.

Part 1: Physicochemical Profile & Solubility Data[1][2][3]

Before attempting formulation, you must understand the physical constraints of the molecule.

PropertyValueImplication for Handling
Molecular Weight 232.66 g/mol Small molecule, diffuses rapidly if dissolved.[1][2][3]
LogP (Octanol/Water) ~3.7Highly Lipophilic. Requires organic co-solvents or carriers.[1][2]
pKa (Phenolic OH) ~7.7Critical: More acidic than typical phenols (pKa ~10) due to the electron-withdrawing ketone.[1][2] It will deprotonate (and dissolve) at pH > 8.[1][2]5.
Water Solubility < 0.1 mg/mL (Neutral pH)Essentially insoluble in water/PBS at pH 7.[1][2]4.
DMSO Solubility > 50 mMExcellent.[1] Preferred solvent for stock solutions.
Ethanol Solubility > 20 mMGood, but evaporates faster than DMSO (concentration drift risk).[2]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Stock Solution Preparation & Storage

Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention. DMSO is hygroscopic ; it absorbs water from the atmosphere. If your vial was not sealed tightly, atmospheric water may have lowered the solubility limit, causing precipitation.

  • The Fix: Warm the vial to 37°C and vortex vigorously. If clarity returns, the compound is safe.

  • Prevention: Store stocks in small, single-use aliquots at -20°C. Use anhydrous DMSO and seal with Parafilm.

Q: Can I use Ethanol instead of DMSO for cell culture stocks? A: We recommend DMSO over Ethanol.[1] While Ethanol is less toxic to some cells, it is highly volatile. Repeated opening of an ethanol stock vial changes the concentration significantly due to evaporation, leading to dosing errors. Use Ethanol only for acute, immediate-use preparations.[1][2]

Module B: Aqueous Dilution (The "Crash Out" Problem)

Q: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4) and it looks clear, but my assay results are highly variable. Why? A: You are likely experiencing "Invisible Microprecipitation." At 10 µM (1:1000 dilution), the compound may exceed its aqueous solubility limit.[2] While it looks clear to the naked eye, micro-crystals may have formed, sticking to the plastic walls of your well plate.

  • The Diagnostic: Centrifuge your diluted media at 10,000 x g for 10 minutes. If you see a pellet (even microscopic), the compound has crashed out.[2]

  • The Fix (The "Shift" Protocol):

    • Predilution: Do not jump from 100% DMSO to Aqueous. Create a 10x intermediate in pure PEG-400 or Propylene Glycol.[1][2]

    • Kinetic Mixing: Add the stock into the vortexing buffer. Never add buffer to the stock.

Q: Can I use pH to help dissolve it? A: Yes. This is the "Secret Weapon" for this specific molecule. Because the pKa is ~7.7, the phenol is ~33% ionized at pH 7.4 (physiological) but >90% ionized at pH 8.7.

  • Protocol: If your assay tolerates it, adjust your buffer pH to 8.0 - 8.2. The solubility will increase by orders of magnitude as the molecule converts to its phenolate anion form.

Module C: Advanced Formulation (Cyclodextrins)

Q: I need to inject this into mice (IP/IV), but DMSO is toxic. What is the alternative? A: For in vivo work or sensitive cell assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard.[1][2] It forms an inclusion complex, encapsulating the lipophilic chlorophenyl ring while the hydroxyl group remains available.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Dissolve your compound in a minimal volume of Acetone (or Methanol).[2]

  • Add the organic solution dropwise to the Cyclodextrin solution with constant stirring.

  • Evaporate the organic solvent (rotary evaporator or N2 stream) leaving the drug solubilized in the aqueous CD shell.

  • Filter sterilize (0.22 µm).[1][2]

Part 3: Decision Logic & Workflows

Figure 1: Solubility Strategy Decision Tree

Caption: Logical flow to select the optimal solvent system based on experimental constraints.

SolubilityStrategyStartStart: this compoundAppTypeApplication Type?Start->AppTypeInVitroIn Vitro (Cell Culture)AppType->InVitroInVivoIn Vivo (Animal)AppType->InVivoChemistryChemical SynthesisAppType->ChemistryDMSOTolIs DMSO tolerated?InVitro->DMSOTolRouteRoute of Admin?InVivo->RouteSynthSolvUse DCM + Base (K2CO3)Leverage Phenolic AcidityChemistry->SynthSolvYesDMSOUse DMSO Stock (<0.5% final)DMSOTol->YesDMSOYesNoDMSOUse HP-beta-Cyclodextrin ComplexDMSOTol->NoDMSONoIV_IPIV / IP InjectionRoute->IV_IPOralOral GavageRoute->OralForm_IV20% HP-beta-CD in Saline(pH adjusted to 7.8-8.0)IV_IP->Form_IVForm_OralPEG-400 / Corn Oil (90:10)Oral->Form_Oral

[1][2]

Figure 2: The "pH-Switch" Solubilization Mechanism

Caption: Mechanism showing how pH adjustment leverages the pKa (7.7) to drive solubility.

pHSwitchLowPHLowPHTransitionpKa ~ 7.7LowPH->TransitionAdd Base (NaOH/Buffer)HighPHHighPHTransition->HighPHIonizationHighPH->LowPHAdd Acid (Precipitation Risk!)

Part 4: References & Authority

  • Chemical Identity & Properties:

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 123504, 4-Hydroxy-4'-chlorobenzophenone (Isomer analog used for physicochemical benchmarking).[1][2] Retrieved from .[1][2]

    • ChemicalBook.[1] this compound Properties and CAS 60805-30-3.[1][2][4] Retrieved from .[1][2]

  • Solubilization Strategies (Cyclodextrins & DMSO):

    • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validating the use of HP-β-CD for lipophilic drugs).

    • BenchChem Technical Guides.[1] DMSO Tolerance in Cell Based Assays.[5][6][7] Retrieved from .[1][2]

  • Benzophenone Bioactivity & Handling:

    • SciELO (2022).[1][2] Benzophenone Derivatives: Anti-Inflammatory and Antiproliferative Activities (Protocols for solubilizing benzophenones in cell assays).[2] Retrieved from .[1][2]

Disclaimer: This guide is for research use only. The compound this compound is not approved for human therapeutic use.[1][2]

Technical Support Center: Separation of (4-Chlorophenyl)(3-hydroxyphenyl)methanone from its Para-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Chlorophenyl)(3-hydroxyphenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of separating the target meta-hydroxy isomer from its closely related para-hydroxy counterpart. Due to their similar structures and physicochemical properties, this separation requires a nuanced and optimized approach. This document provides in-depth methodological guidance, troubleshooting protocols, and answers to frequently asked questions to ensure you can achieve high isomeric purity in your preparations.

Section 1: Frequently Asked Questions (FAQs) & Separation Principles

This section addresses fundamental questions regarding the properties of the isomers and the scientific principles governing their separation.

Q1: What are the key physicochemical differences between this compound and its para-isomer that can be exploited for separation?

The primary differences lie in their polarity, hydrogen bonding capabilities, and acidity (pKa), which arise from the position of the hydroxyl group on the phenyl ring.

  • Polarity and Dipole Moment: The para-isomer, (4-Chlorophenyl)(4-hydroxyphenyl)methanone, has a more symmetrical structure. In contrast, the meta-isomer has a less symmetrical charge distribution, resulting in a different overall molecular dipole moment. Studies on related substituted benzophenone isomers have shown that the position of a substituent significantly alters the molecular dipole moment, which directly influences its interaction with polar stationary phases and its solubility in various solvents[1].

  • Acidity (pKa): The hydroxyl group's position affects its acidity. The para-isomer has a reported pKa of 7.68, influenced by the resonance effect of the carbonyl group[2]. The meta-hydroxyl group is less affected by resonance, leading to a slightly different pKa. This difference in acidity can be exploited in HPLC by adjusting the mobile phase pH to selectively suppress or promote the ionization of one isomer over the other, thereby altering retention times.

  • Hydrogen Bonding: While both isomers can act as hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens), the spatial arrangement in the meta-isomer can lead to different intermolecular hydrogen bonding networks in a crystal lattice or different interactions with solvents compared to the more linear para-isomer.

PropertyThis compound (meta-isomer)(4-Chlorophenyl)(4-hydroxyphenyl)methanone (para-isomer)Rationale for Separation
Structure OH group at position 3OH group at position 4Affects symmetry, dipole moment, and crystal packing.
Polarity Asymmetrical, distinct dipole moment.More symmetrical, different dipole moment.Differences in polarity are key for chromatographic separation[1].
pKa Expected to be slightly higher than the para-isomer.7.68[2]Small differences can be exploited by pH control in reversed-phase HPLC.
Solubility Unique solubility profile in various organic solvents.Unique solubility profile in various organic solvents.Differences are the basis for separation by fractional crystallization[3][4].
Q2: Which analytical technique is most effective for resolving these isomers?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used technique for separating positional isomers of phenolic compounds[5][6]. Its high resolving power allows for the separation of molecules with very subtle differences in hydrophobicity. Techniques like Thin-Layer Chromatography (TLC) are excellent for preliminary solvent screening and for monitoring the progress of preparative separations[7][8].

Q3: What is the underlying principle for separating these isomers using RP-HPLC?

RP-HPLC separates compounds based on their relative hydrophobicity. The system uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol)[9].

  • Interaction: Both isomers will interact with the nonpolar C18 stationary phase through hydrophobic interactions.

  • Elution: The more polar isomer will have a weaker affinity for the stationary phase and a stronger affinity for the polar mobile phase, causing it to elute earlier. The less polar (more hydrophobic) isomer will be retained longer on the column and elute later.

  • Elution Order: The para-isomer is generally slightly less polar than the meta-isomer due to its symmetry, which can lead to a slightly longer retention time in a typical RP-HPLC setup. However, the exact elution order must be confirmed experimentally using pure standards.

Q4: Is it feasible to separate these isomers on a preparative scale for bulk purification?

Yes. Two primary methods are suitable for preparative scale-up:

  • Preparative HPLC: This method uses the same principles as analytical HPLC but employs larger columns and higher flow rates to isolate gram-to-kilogram quantities of material. It offers very high resolution but can be solvent-intensive[9].

  • Fractional Crystallization: This classical technique is highly effective and economical for large-scale purification. It relies on finding a solvent or solvent system in which the two isomers have a significant solubility difference at a given temperature[10][11]. By carefully controlling temperature or solvent composition (e.g., via anti-solvent addition), the less soluble isomer can be selectively precipitated from the solution[3][10].

Section 2: Methodologies and Standard Protocols

This section provides detailed, step-by-step protocols for both analytical and preparative separation.

Workflow for Isomer Separation and Purification

The following diagram outlines a typical workflow for separating a mixture of this compound and its para-isomer.

G cluster_0 Phase 1: Analysis & Method Development cluster_1 Phase 2: Preparative Separation cluster_2 Phase 3: Quality Control & Final Product Start Isomeric Mixture TLC_Screen TLC Solvent Screening Start->TLC_Screen Quick Analysis HPLC_Dev Analytical HPLC Method Development TLC_Screen->HPLC_Dev Inform Mobile Phase Selection Prep_Sep Choose Preparative Method HPLC_Dev->Prep_Sep Prep_HPLC Preparative HPLC Prep_Sep->Prep_HPLC High Resolution Needed Crystallization Fractional Crystallization Prep_Sep->Crystallization Large Scale Collect Collect Fractions / Isolate Crystals Prep_HPLC->Collect Crystallization->Collect QC_Check Purity Check by Analytical HPLC Collect->QC_Check Result Purity Assessment QC_Check->Result Pure_Product Pure Isomer (>99.5%) Result->Pure_Product Purity OK Repurify Combine & Repurify Impure Fractions Result->Repurify Purity Not OK Repurify->Prep_Sep Re-process G Start Problem: Poor Isomer Resolution (Rs < 1.5) Opt_Mobile 1. Optimize Mobile Phase Start->Opt_Mobile Opt_Gradient Flatten Gradient (Increase Run Time) Opt_Mobile->Opt_Gradient Opt_Solvent Switch Organic Solvent (e.g., ACN to MeOH) Opt_Gradient->Opt_Solvent If still poor Opt_pH Adjust pH with Modifier (e.g., TFA vs. Formic Acid) Opt_Solvent->Opt_pH If still poor Opt_Params 2. Adjust Physical Parameters Opt_pH->Opt_Params If still poor End Resolution Improved Opt_pH->End If successful Lower_Flow Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) Opt_Params->Lower_Flow Change_Temp Change Column Temperature (e.g., 30°C -> 45°C) Lower_Flow->Change_Temp If still poor Opt_Column 3. Change Column Change_Temp->Opt_Column If still poor Change_Temp->End If successful Longer_Col Use a Longer Column (Increases Efficiency) Opt_Column->Longer_Col New_Phase Try Different Stationary Phase (e.g., Phenyl-Hexyl) Longer_Col->New_Phase If still poor New_Phase->End

Caption: Troubleshooting flowchart for poor HPLC isomer resolution.

Q: I'm observing significant peak tailing for my compounds. What is the cause and how can I fix it?

A: Peak tailing for phenolic compounds is often caused by secondary interactions between the acidic hydroxyl group and active sites (silanols) on the silica-based stationary phase.

  • Solution 1 (Mobile Phase): Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or TFA. This suppresses the ionization of the hydroxyl group, minimizing interactions with the stationary phase.[9]

  • Solution 2 (Column Choice): Use a modern, high-purity silica column with end-capping, which has fewer free silanol groups.

  • Solution 3 (Sample Overload): Injecting too much sample can cause peak tailing. Try reducing the injection volume or sample concentration.[12]

Q: My retention times are shifting from one injection to the next. What's wrong?

A: Unstable retention times point to a lack of system equilibrium or changes in the mobile phase.

  • Check for Leaks: Visually inspect all fittings for any signs of leakage.[13]

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes.

  • Mobile Phase Preparation: If using premixed mobile phases, be aware of potential solvent evaporation or volumetric contraction over time, which can alter the composition. Prepare fresh mobile phase daily.[14]

  • Pump Performance: Air bubbles in the pump can cause erratic flow and shifting retention times. Degas your mobile phase thoroughly and purge the pump if necessary.[15]

Crystallization Troubleshooting

Q: Instead of crystals, my product is "oiling out" into a viscous liquid. How can I prevent this?

A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above the melting point of the solid, or when cooling is too rapid.

  • Solution 1 (Slower Cooling): Decrease the cooling rate significantly to give molecules time to arrange into a crystal lattice.

  • Solution 2 (Lower Concentration): Start with a more dilute solution. Oiling out is often a sign of excessive supersaturation.

  • Solution 3 (Change Solvent): The solvent may be too "good." Choose a solvent in which the compound has slightly lower solubility at elevated temperatures.[10]

Q: The purity of my crystallized product is poor, indicating co-precipitation. How can I improve selectivity?

A: Co-precipitation means both isomers are crystallizing together.

  • Solution 1 (Optimize Solvent): The solubility difference between your isomers in the chosen solvent is too small. Re-visit the solvent screening step to find a more selective system.

  • Solution 2 (Fractional Crystallization): Perform multiple, sequential crystallization steps. The first crop of crystals will be enriched in the less soluble isomer. The mother liquor will be enriched in the more soluble isomer and can be subjected to further crystallization under different conditions (e.g., lower temperature or by adding an anti-solvent).

  • Solution 3 (Seeding): Add a small seed crystal of the desired pure isomer when the solution is just saturated. This can promote the selective crystallization of that isomer only.

References
  • Smith, F., Bishara, R. H., & Drummond, P. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.
  • Improving HPLC Separation of Polyphenols. (2026).
  • Lin, C. E., Lin, W. C., & Chen, C. C. (2001). Separation and selectivity of benzophenones in micellar electrokinetic chromatography using sodium dodecyl sulfate micelles or sodium cholate modified mixed micelles.
  • Method for purifying and separating benzophenone. (2019).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(6).
  • Separation of Benzophenone on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Successful HPLC Operation – A Troubleshooting Guide. (n.d.). ThermoFisher.
  • (4-Chlorophenyl)(4-hydroxyphenyl)-Methanone(42019-78-3). (n.d.). ChemicalBook.
  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applic
  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Liquid Chromatography Troubleshooting Guide. (n.d.). Shimadzu.
  • Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chrom
  • How to separ
  • Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy. (2025).
  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. (n.d.). Scholars Research Library.
  • Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (n.d.).
  • Separation and recovery of alkylated phenols. (1985).
  • High-resolution separation performance of poly(caprolactone)diol for challenging isomers of xylenes, phenols and anilines by capillary gas chromatography. (2025).
  • Comparative study on the dynamics, polarity, and thermal properties of the isomers of (4-acetyloxyphenyl)-(chlorophenyl)-methanone. (1996). American Institute of Physics.
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry.
  • Method for the preparation of fibrates. (1998).
  • Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS. (n.d.). ThermoFisher.

Sources

Technical Support Center: Enhancing the Stability of (4-Chlorophenyl)(3-hydroxyphenyl)methanone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Chlorophenyl)(3-hydroxyphenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for maintaining the stability of this compound in various experimental settings. We will explore the root causes of its degradation and offer practical, field-proven strategies to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of this compound.

Q1: What are the primary chemical features of this compound that make it susceptible to degradation?

A1: The structure of this compound contains two key moieties that influence its stability: a phenolic hydroxyl group and a chlorinated aromatic ring. The phenolic hydroxyl group is particularly susceptible to oxidation. In neutral or alkaline conditions, this group can deprotonate to form a phenoxide anion, which is highly prone to oxidation, leading to the formation of colored degradation products and loss of the parent compound.[1][2][3] Additionally, like many benzophenone derivatives, the molecule can be sensitive to light, leading to photodegradation.[4][5]

Q2: My solution of this compound is turning a faint yellow or brown. What is causing this discoloration?

A2: The development of color is a classic indicator of phenolic oxidation.[6] The initial oxidation of the phenol group can lead to the formation of quinone-like structures. These reactive species can then polymerize to form larger, colored compounds. This process is often accelerated by exposure to oxygen, light, elevated pH, and the presence of trace metal ions which can catalyze the oxidation reactions.[1][7]

Q3: What is the optimal pH range for storing this compound in solution to maximize its stability?

A3: To maximize stability, solutions of this compound should be maintained under acidic conditions, typically within a pH range of 3 to 6.[1] In this pH range, the phenolic hydroxyl group remains protonated, making it significantly less susceptible to auto-oxidation compared to its deprotonated phenoxide form, which is more prevalent at neutral or alkaline pH.[2][3] For applications requiring physiological pH (around 7.4), the instability is more pronounced, and additional stabilization strategies are necessary.[2]

Q4: Are there specific solvents I should use or avoid to improve stability?

A4: Solvent choice is critical.

  • Recommended: For general use, solvents like acetonitrile and hydroalcoholic mixtures (e.g., ethanol/water) are often suitable.[1] Polar aprotic solvents can be effective, but purity is key.

  • To Use with Caution: Chlorinated solvents like dichloromethane or chloroform can sometimes contain trace amounts of acid (e.g., HCl), which may incidentally stabilize the compound.[8] However, they can also participate in photochemical reactions.

  • To Avoid (or use with stabilization): Protic solvents, especially water at neutral or high pH, can facilitate deprotonation and subsequent degradation. Solvents like DMSO should be used with caution as they can be hygroscopic and may contain impurities that promote oxidation.

Q5: What are the ideal long-term storage conditions for a stock solution of this compound?

A5: For optimal long-term stability, stock solutions should be stored under the following conditions:

  • Temperature: Store frozen at -20°C or -80°C.[1][9]

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[1][10]

  • Oxygen: Minimize exposure to atmospheric oxygen. Prepare solutions using solvents that have been de-gassed (e.g., by sparging with nitrogen or argon). After aliquoting, flushing the headspace of the vial with an inert gas before sealing can significantly extend stability.[1][11]

  • pH: Ensure the solvent system is buffered to an acidic pH (3-6) if aqueous components are present.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to resolving specific stability-related problems encountered during experiments.

Issue 1: Rapid and Inconsistent Loss of Compound in Analytical Assays (e.g., HPLC)
  • Possible Cause 1: Instability in Mobile Phase. If the mobile phase has a neutral or alkaline pH, the compound can degrade while waiting in the autosampler.

    • Troubleshooting Step: Use a mobile phase with an acidic pH (e.g., containing 0.1% formic acid or phosphoric acid) to improve stability during chromatographic separation.[1]

  • Possible Cause 2: On-Instrument Degradation. The autosampler may be at a temperature that accelerates degradation.

    • Troubleshooting Step: Maintain the autosampler at a low temperature, such as 4°C, to slow down potential degradation in prepared samples waiting for injection.[1]

  • Possible Cause 3: Degradation during Sample Preparation. The time between preparing the sample dilution and its analysis may be too long, or it may be exposed to harsh conditions.

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples on ice and protected from light during the entire process.[1]

Issue 2: Poor Mass Balance in Forced Degradation Studies
  • Possible Cause 1: Formation of Volatile or Non-UV-Active Degradants. Not all degradation products can be detected by a standard UV detector.

    • Troubleshooting Step: Employ a mass spectrometer (LC-MS) in parallel with the UV detector to search for potential degradants that lack a chromophore.[12] Also, consider the possibility of cleavage into smaller, volatile fragments.

  • Possible Cause 2: Degradant Adsorption. Polar degradation products may irreversibly adsorb to glass or plastic surfaces, or may be strongly retained on the HPLC column.

    • Troubleshooting Step: Use silanized glass vials to minimize adsorption. Ensure your HPLC gradient is sufficient to elute all potential degradation products. A mass balance calculation, adding the assay value and the levels of all detected degradation products, should approach 100%.[13]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing stable solutions and assessing stability.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM)
  • Solvent Preparation: Select a high-purity solvent (e.g., HPLC-grade acetonitrile or ethanol). If an aqueous buffer is required, prepare it with high-purity water and adjust the pH to ~4.0 using phosphoric or citric acid. De-gas the chosen solvent by sparging with nitrogen for 15-20 minutes.

  • Antioxidant Addition (Optional but Recommended): To further inhibit oxidative degradation, consider adding an antioxidant such as Butylated Hydroxytoluene (BHT) to a final concentration of 0.01% (w/v).

  • Weighing: Accurately weigh the required amount of this compound (MW = 232.66 g/mol ) in a clean, amber glass vial.

  • Dissolution: Add the prepared solvent to the vial to achieve the target concentration of 10 mM. Mix gently by vortexing or sonicating until fully dissolved.

  • Storage: Flush the headspace of the vial with nitrogen gas, seal tightly with a PTFE-lined cap, and wrap the vial in parafilm.

  • Labeling and Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or below.

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study is essential to understand degradation pathways and validate that your analytical method is "stability-indicating".[14][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Expose the solution to the following stress conditions in parallel. Include an unstressed control sample stored at -20°C in the dark.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 1N HCl to the sample solution. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with 1N NaOH before analysis.[16][17]To test for acid-catalyzed degradation.
Base Hydrolysis Add 1N NaOH to the sample solution. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 1N HCl before analysis.[16][17]To test for base-catalyzed degradation, which is often faster for phenolic compounds.
Oxidation Add 3% Hydrogen Peroxide (H₂O₂) to the sample solution. Incubate at room temperature for 2, 6, 12, and 24 hours, protected from light.[15][17]To simulate oxidative stress and identify oxidative degradants.
Thermal Stress Incubate the solution at 70°C in a calibrated oven for 1, 3, and 7 days, protected from light.To assess the effect of heat on stability.
Photostability Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).To identify photodegradation products.
  • Analysis: At each time point, withdraw an aliquot of the stressed sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis. Analyze by a validated stability-indicating HPLC method, preferably with both UV and MS detection.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products). The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.[13]

Part 4: Visualization of Stability Concepts

Key Factors Influencing Compound Stability

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

cluster_factors Environmental Stress Factors cluster_compound Compound State cluster_products Result pH High pH (>7) Compound (4-Chlorophenyl) (3-hydroxyphenyl)methanone pH->Compound Promotes Oxidation via Deprotonation O2 Oxygen (O₂) O2->Compound Oxidative Attack Light UV/Visible Light Light->Compound Photolysis Temp High Temperature Temp->Compound Accelerates all Degradation Rates Degradation Degradation Products (e.g., Quinones, Polymers) Compound->Degradation

Caption: Key factors promoting the degradation of the target compound.

Troubleshooting Workflow for Compound Instability

This flowchart provides a logical sequence of steps to diagnose and resolve stability issues in your experiments.

Start Instability Observed (e.g., color change, peak loss) Check_pH Is solution pH > 6 or uncontrolled? Start->Check_pH Adjust_pH Action: Lower pH to 3-5 using a suitable buffer. Check_pH->Adjust_pH Yes Check_Light Is solution exposed to ambient light? Check_pH->Check_Light No Adjust_pH->Check_Light Protect_Light Action: Store in amber vials or protect from light. Check_Light->Protect_Light Yes Check_Temp Is solution stored at room temperature? Check_Light->Check_Temp No Protect_Light->Check_Temp Lower_Temp Action: Store at 4°C (short-term) or -20°C (long-term). Check_Temp->Lower_Temp Yes Check_O2 Are you using non-degassed solvents? Check_Temp->Check_O2 No Lower_Temp->Check_O2 Manage_O2 Action: Use degassed solvents. Consider adding an antioxidant (e.g., BHT). Check_O2->Manage_O2 Yes End Re-evaluate Stability Check_O2->End No Manage_O2->End

Caption: A decision tree for troubleshooting compound stability issues.

References

  • Nishimura, T., et al. (2021). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. J-Stage. Available from: [Link]

  • Vandenbussche, B., et al. (2018). Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex during Electrophilic Aromatic Chlorination. PubMed. Available from: [Link]

  • Smith, C., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available from: [Link]

  • Wang, W., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H₂O₂ Advanced Oxidation Process. MDPI. Available from: [Link]

  • Nam, S. W., et al. Kinetics and Degradation Mechanism of Benzophenone-3 in Chlorination and UV/Chlorination Reactions. ResearchGate. Available from: [Link]

  • Vandenbussche, B., et al. Solvent and Autocatalytic Effects on the Stabilisation of the σ-Complex during Electrophilic Aromatic Chlorination. ResearchGate. Available from: [Link]

  • Semantic Scholar. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Available from: [Link]

  • Negreira, N., et al. (2015). Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. Available from: [Link]

  • LCGC Staff. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available from: [Link]

  • Google Patents. US4316996A - Discoloration prevention of phenolic antioxidants.
  • Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]

  • Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. Available from: [Link]

  • ResearchGate. (2016). Possible reason for enhanced stability in chlorinated solvents?. Available from: [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Available from: [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • ACS ES&T Water. (2025). Elucidation of pH-Dependent Pathways for Benzophenone 1 Transformation by Heat-Activated Peroxydisulfate: A Combined Mechanistic and Environmental Assessment. Available from: [Link]

  • Hrubša, M., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available from: [Link]

  • Rajashekar, C. (2023). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences. Available from: [Link]

  • Souza, V. R., et al. (2022). The role of phenolic compounds in metabolism and their antioxidant potential. Research, Society and Development. Available from: [Link]

  • Maróstica Jr., M. R., et al. (2009). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. Bentham Open Archives. Available from: [Link]

  • ACS Publications. The Influence of Solvent on the Rate of Aromatic Chlorination. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Bai, X. H., et al. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. De Gruyter. Available from: [Link]

  • ResearchGate. (2009). Hydroxylation of benzophenone with ammonium phosphomolybdate in the solid state via UV photoactivation. Available from: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. Available from: [Link]

  • MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Available from: [Link]

  • Sherekar, D. P. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • PubMed. (2025). The pH-Dependent Antioxidant Responses of Benzophenone-3 on Carassius auratus. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Available from: [Link]

  • PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Available from: [Link]

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Technical Support Center: Optimized Benzophenone Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Ticket Volume: High (Focus: Regioselectivity & Catalyst Deactivation) Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the Benzophenone Synthesis Support Hub. You are likely here because the "classic" Friedel-Crafts acylation using stoichiometric


 is no longer viable for your high-value pharmaceutical intermediates due to poor regioselectivity, functional group intolerance, or waste disposal costs.

This guide provides a decision matrix for selecting the optimal catalytic system—transitioning from heterogeneous solid acids (Zeolites) to homogeneous transition metals (Palladium)—and offers deep-dive troubleshooting for when those reactions fail.

Part 1: Catalyst Selection Decision Matrix

Do not guess. Use this logic flow to select the correct catalytic system based on your substrate's electronic and steric profile.

CatalystSelection Start START: Substrate Analysis AcidSensitive Is the substrate acid-sensitive? (e.g., acetals, Boc-amines) Start->AcidSensitive GreenChem Is waste disposal (E-factor) a priority? AcidSensitive->GreenChem No MethodB Method B: Pd-Catalyzed Carbonylative Suzuki AcidSensitive->MethodB Yes StericBulk Are ortho-positions substituted? MethodA Method A: Heterogeneous Acid Catalysis (Zeolites) StericBulk->MethodA No (Para-selective) MethodC Method C: Traditional Friedel-Crafts (AlCl3) StericBulk->MethodC Yes (Very Bulky) GreenChem->StericBulk No GreenChem->MethodA Yes CatA Rec: Zeolite H-Beta (High Shape Selectivity) MethodA->CatA CatB Rec: Pd(OAc)2 + Xantphos (CO Retention) MethodB->CatB CatC Rec: AlCl3 / FeCl3 (Stoichiometric) MethodC->CatC

Figure 1: Logic flow for selecting the primary catalytic route based on substrate stability and steric constraints.

Part 2: Technical Modules & Troubleshooting
Module A: Heterogeneous Acid Catalysis (Zeolites)

Target: Green synthesis of simple benzophenones (e.g., 4-hydroxybenzophenone). The Catalyst: Zeolite H-Beta (vs. H-Y or ZSM-5).

Why H-Beta? In benzophenone synthesis, the "pore-confinement effect" is critical. H-Beta has a 12-membered ring channel system that perfectly accommodates the diphenylmethane transition state, enforcing para-selectivity. Smaller pores (ZSM-5) cause diffusion limitations, while larger pores (H-Y) allow bulky ortho-isomers and oligomers to form [1].

Protocol 101: Zeolite Activation (Critical Step)

  • Issue: Users often use Zeolites straight from the bottle.

  • Correction: Zeolites are hygroscopic. Water poisons the Brønsted acid sites (

    
    ).
    
  • Step-by-Step:

    • Calcination: Heat H-Beta at 550°C for 5 hours in air flow.

    • Storage: Cool in a desiccator under

      
      . Use within 24 hours.
      
    • Solvent: Use Chlorobenzene or Ionic Liquids (e.g., [bmim][Cl]-

      
      ). Avoid polar solvents that compete for active sites.
      

Troubleshooting Guide: Zeolite Deactivation

SymptomDiagnosisSolution
Rapid Activity Loss Coking: Polyalkylation products are clogging the pores.Regeneration: Wash catalyst with acetone, then calcine at 550°C in air to burn off coke.
Low Conversion Water Poisoning: The reaction generates water (if using carboxylic acids), deactivating sites.Dean-Stark Trap: Use azeotropic distillation to remove water continuously during reaction.
Wrong Regioselectivity External Surface Catalysis: Reaction is happening on the outside of the crystal, not inside the pores.Passivation: Silylate the external surface (using TEOS) to force reaction inside the shape-selective pores [2].
Module B: Palladium-Catalyzed Carbonylative Coupling

Target: Complex, functionalized benzophenones (e.g., Fenofibrate precursors). The Reaction: Aryl Halide + Aryl Boronic Acid + CO (gas or surrogate)


 Diaryl Ketone.

The Catalyst System:

  • Precursor:

    
     or 
    
    
    
    .[1]
  • Ligand: Xantphos or DPEphos (Bidentate ligands with wide bite angles).

  • Why? Monodentate ligands (

    
    ) often lead to direct Suzuki coupling (Biaryl formation) because they allow CO extrusion. Bidentate ligands stabilize the Acyl-Pd intermediate, ensuring the ketone is formed [3].
    

Mechanism & Failure Points:

PdCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X PdBlack FAILURE: Pd Black Precipitate (Ligand Dissociation) Pd0->PdBlack O2 / Poor Ligand COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert CO (1-5 bar) DirectCoupling FAILURE: Direct Biaryl Coupling (Missing CO) OxAdd->DirectCoupling Slow CO Insertion TransMet Transmetallation (Ar-CO-Pd-Ar') COInsert->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Diaryl Ketone

Figure 2: The Carbonylative Suzuki Cycle. Note the critical branch at Oxidative Addition where lack of CO pressure leads to failure (Direct Coupling).

Troubleshooting Guide: Pd-Catalysis

SymptomDiagnosisSolution
Product is Biaryl (No CO) Slow CO Insertion: The rate of transmetallation > rate of CO insertion.Increase CO Pressure (to 10 bar) OR switch to a ligand with a wider bite angle (Xantphos) to stabilize the acyl species.
Pd Black Formation Catalyst Decomposition: Ligands are oxidizing or dissociating.Excess Ligand: Increase Ligand:Pd ratio to 2:1. Ensure rigorous degassing (freeze-pump-thaw x3).
No Reaction Inactive Boronic Acid: Boronic acids can dehydrate to boroxines (trimer anhydrides) which are less reactive.Add Water: Add 5-10% water to the solvent (Dioxane/Toluene) to hydrolyze boroxines back to active boronic acid species [4].
Homocoupling (Ar-Ar) Oxygen Contamination:

promotes homocoupling of boronic acids.[1][2]
Sparging: Argon sparging is insufficient for sensitive reactions. Use active vacuum degassing.
Part 3: Frequently Asked Questions (FAQ)

Q: Can I use CO surrogates instead of high-pressure gas? A: Yes. For lab-scale synthesis, handling CO gas is hazardous. We recommend Molybdenum Hexacarbonyl (


)  or TFBen (Benzene-1,3,5-triyl triformate) . These release CO in situ. However, note that 

requires higher temperatures (

) to release CO, which might be incompatible with thermally sensitive substrates [5].

Q: My Zeolite reaction works for toluene but fails for anisole. Why? A: Anisole is highly activated. In Zeolite pores, it can undergo rapid oligomerization (gumming up the catalyst) before acylation occurs.

  • Fix: Lower the temperature and use a "diluted" catalyst (lower Al/Si ratio) to reduce acid site density, preventing runaway polymerization.

Q: I am seeing "Protodeboronation" (loss of Boron group) in my Suzuki coupling. A: This is common with electron-deficient fluoro-aryl boronic acids.

  • Fix: Switch from Boronic Acids to Potassium Trifluoroborates (

    
    ) . These are more stable and release the active species slowly, preventing decomposition before coupling [6].
    
References
  • Corma, A., et al. (2015). "Zeolite Catalysts for Phenol Benzoylation: Exploring the Synthesis of Hydroxybenzophenones." MDPI Catalysts. Link

  • Fromentin, E., et al. (2000). "Shape Selectivity of H-Beta Zeolite in Friedel-Crafts Acylation." Journal of Catalysis. Link

  • Beller, M., et al. (2010). "Palladium-Catalyzed Carbonylative Coupling Reactions." Angewandte Chemie Int. Ed.Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link

  • Wu, X., et al. (2014). "Carbonylative Suzuki Coupling Catalyzed by Pd Complexes." Chemistry - A European Journal. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. Link

Sources

Reducing moisture sensitivity during (4-Chlorophenyl)(3-hydroxyphenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the synthesis of (4-Chlorophenyl)(3-hydroxyphenyl)methanone, focusing specifically on mitigating issues related to moisture sensitivity.

The Challenge: Moisture Sensitivity in Synthesis

The most common and efficient route to synthesizing this compound is through the Friedel-Crafts acylation of a phenol derivative with 4-chlorobenzoyl chloride. This reaction relies on a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to activate the acylating agent.[1][2][3]

The central challenge in this synthesis is the extreme sensitivity of the Lewis acid catalyst to moisture.[4][5] Even trace amounts of water present in the reagents, solvents, or glassware can lead to significant reductions in yield or complete reaction failure. This guide is designed to explain the root causes of these issues and provide robust, field-proven solutions to ensure a successful synthesis.

Mechanism of Moisture-Induced Failure

The success of the Friedel-Crafts acylation hinges on the Lewis acid's ability to abstract the chloride from 4-chlorobenzoyl chloride, generating a highly electrophilic acylium ion.[3][6][7] This ion is then attacked by the electron-rich phenol ring to form the desired carbon-carbon bond.

Water acts as a potent inhibitor through two primary mechanisms:

  • Catalyst Deactivation: Lewis acids like AlCl₃ react violently and irreversibly with water to form aluminum hydroxides and hydrochloric acid. This reaction consumes the catalyst, rendering it incapable of activating the acyl chloride.[5][8]

  • Reagent Degradation: The acyl chloride starting material can also be hydrolyzed by water to form the unreactive 4-chlorobenzoic acid.

Because the ketone product also forms a stable complex with the catalyst, a stoichiometric amount (or more) of AlCl₃ is required for the reaction to proceed to completion.[5][9] Therefore, any loss of catalyst to moisture has a direct and significant impact on the final product yield.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction resulted in a very low yield, or I only recovered my starting materials. What is the most probable cause?

A1: The most frequent cause of failure in a Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst by moisture.[5][8] Anhydrous aluminum chloride is extremely hygroscopic and will rapidly react with any water present. It is imperative to ensure that all components of the reaction are scrupulously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[5]

Q2: I used anhydrous AlCl₃ from a bottle that had been opened previously, and the reaction was sluggish. Why might this be?

A2: Anhydrous AlCl₃ reacts with atmospheric moisture the moment the bottle is opened. Over time, even a well-sealed container can accumulate a partially hydrolyzed, inactive layer of catalyst at the surface. It often appears less like a fine powder and more clumped. For best results, use AlCl₃ from a freshly opened bottle or one that has been stored in a desiccator.[10] Visibly fuming (releasing HCl gas) upon contact with air is a sign of its high reactivity and sensitivity.[10]

Q3: My starting material is 3-hydroxyphenol. Are there any specific issues with this substrate?

A3: Yes. Phenols present a unique challenge in Friedel-Crafts reactions. The hydroxyl (-OH) group contains lone pairs of electrons that can coordinate strongly with the Lewis acid catalyst.[5][11] This coordination deactivates both the catalyst and the aromatic ring. Furthermore, this can lead to a competing reaction known as O-acylation, where the acyl group attaches to the phenolic oxygen to form an ester, rather than the desired C-acylation on the ring.[11] While this ester can sometimes be converted to the desired ketone via a Fries Rearrangement , this requires specific conditions and an excess of catalyst.[12]

Q4: How can I be certain my glassware is completely dry before starting?

A4: Standard air-drying is insufficient. Glass surfaces adsorb a microscopic film of water.[13] All glassware must be aggressively dried immediately before use. The two most reliable methods are:

  • Oven-Drying: Place glassware in a laboratory oven at >120 °C for at least 4 hours (preferably overnight). Assemble the apparatus while still hot and allow it to cool under a stream of dry, inert gas.[13]

  • Flame-Drying: Assemble the apparatus and then heat all surfaces with a heat gun or a gentle Bunsen burner flame under a vacuum or a positive flow of inert gas until all visible moisture is gone. Allow to cool to room temperature under the inert atmosphere. This is a faster but more hands-on method.[13]

Q5: What is the most effective way to prepare anhydrous solvents for this reaction?

A5: Solvents must be rigorously dried. For a common solvent like dichloromethane (DCM), distillation over a suitable drying agent is the gold standard.

Drying AgentSuitable ForNotes
**Calcium Hydride (CaH₂) **Dichloromethane, THF, AcetonitrileExcellent for halogenated solvents. Reacts with water to produce H₂ gas.[14]
Sodium/Benzophenone Ethers (THF, Diethyl ether), HydrocarbonsForms a deep blue or purple ketyl radical as a visual indicator of dryness. Never use with halogenated solvents. [14]
Molecular Sieves (4Å) Many solvents (DMF, Acetonitrile)Good for storing previously dried solvents. Can be regenerated by heating. Requires time to be effective.[14][15]
Anhydrous Sodium Sulfate Pre-drying, WorkupUsed to remove bulk water from organic layers during extraction, not for achieving the anhydrous conditions needed for the reaction itself.[16]

A detailed protocol for preparing anhydrous dichloromethane is provided in Section 3.

Q6: Are there any alternative catalysts that are less sensitive to moisture?

A6: Yes, research has focused on developing more robust catalysts. While AlCl₃ is traditional, several alternatives offer greater tolerance to trace moisture:

  • Metal Triflates: Catalysts like copper(II) triflate (Cu(OTf)₂) or bismuth(III) triflate (Bi(OTf)₃) are often water-tolerant and can be used in smaller, catalytic amounts.[4]

  • Solid-Supported Catalysts: Lewis acids supported on materials like MCM-41 have shown high activity for acylation, even in the presence of some moisture.[17]

  • Brønsted Acids: Very strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze the reaction, sometimes as an alternative to Lewis acids.

While these can be effective, they may require different reaction conditions (solvents, temperatures) and should be explored based on literature precedents.

Key Experimental Protocols & Workflows
Protocol 1: Rigorous Drying of Reaction Glassware
  • Clean and rinse all required glassware (round-bottom flask, condenser, dropping funnel) with a suitable solvent (e.g., acetone) to remove organic residues.

  • Place all glassware in a laboratory oven set to 150 °C and leave for a minimum of 4 hours, or ideally, overnight.

  • Immediately upon removal from the oven, assemble the apparatus quickly while it is still hot. Equip the assembly with a gas inlet adapter connected to a supply of dry nitrogen or argon gas.

  • Allow the entire apparatus to cool to room temperature under a positive pressure of the inert gas. This prevents atmospheric moisture from being drawn back into the cooled glassware.

Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)

Caution: Perform all steps in a well-ventilated fume hood.

  • Pre-dry commercial-grade DCM by letting it stand over anhydrous calcium chloride for 24 hours.

  • Decant the pre-dried DCM into a distillation flask containing calcium hydride (CaH₂), using approximately 10g of CaH₂ per liter of solvent.

  • Add a few boiling chips and fit the flask with a distillation head and condenser. Ensure the entire apparatus is protected from atmospheric moisture with drying tubes or an inert gas bubbler.

  • Heat the mixture to a gentle reflux for at least one hour to allow the CaH₂ to react with residual water.

  • Distill the DCM directly into the reaction flask or a dry, inert-gas-flushed storage flask containing activated 4Å molecular sieves. Collect the fraction boiling at 39-40 °C.

Protocol 3: General Procedure for Moisture-Sensitive Friedel-Crafts Acylation
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum for liquid additions. Ensure a gentle positive pressure of inert gas is flowing through the system.

  • Reagent Loading: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under the inert atmosphere.

  • Acyl Chloride Addition: Cool the suspension to 0 °C using an ice bath. Through the septum, slowly add 4-chlorobenzoyl chloride (1.1 equivalents) via syringe. Stir for 15 minutes.

  • Substrate Addition: Dissolve 3-hydroxyphenol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane in a separate dry flask. Transfer this solution to a dry syringe and add it dropwise to the stirred reaction mixture at 0 °C over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated by your specific procedure (typically 2-12 hours). Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C. Very slowly and carefully quench the reaction by adding crushed ice, followed by dropwise addition of concentrated HCl to hydrolyze the aluminum complexes.[5]

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product for subsequent purification.[5]

Visual Diagrams and Workflows

Troubleshooting_Workflow Diagram 1: Troubleshooting Workflow for Low Yields Start Low or No Product Yield Observed Catalyst 1. Check Catalyst Integrity Start->Catalyst Conditions 2. Verify Anhydrous Conditions Catalyst->Conditions No Sol_Catalyst_Old Solution: Use fresh AlCl₃ from a new/ well-stored bottle. Catalyst->Sol_Catalyst_Old Yes (Old/Clumped Catalyst?) Substrate 3. Evaluate Substrate Reactivity Conditions->Substrate No Sol_Conditions_Glass Solution: Re-dry all glassware via oven or flame-drying. Conditions->Sol_Conditions_Glass Yes (Improperly Dried Glassware?) Sol_Conditions_Solvent Solution: Use freshly distilled solvent over a proper drying agent. Conditions->Sol_Conditions_Solvent Yes (Wet Solvent/Reagents?) Sol_Substrate Solution: Consider protecting the -OH group or investigate Fries Rearrangement conditions. Substrate->Sol_Substrate Yes (Phenolic -OH group interference?)

Caption: A decision tree for troubleshooting common causes of low yield.

Catalyst_Deactivation Diagram 2: Mechanism of Catalyst Deactivation by Water cluster_0 Desired Reaction Pathway cluster_1 Moisture Interference Pathway AlCl3 AlCl₃ (Active Catalyst) Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium + AcylChloride 4-Chlorobenzoyl Chloride AcylChloride->Acylium H2O H₂O (Moisture) Inactive Al(OH)ₓClᵧ + HCl (Inactive Species) H2O->Inactive AlCl3_2 AlCl₃ (Active Catalyst) AlCl3_2->Inactive Irreversible Reaction

Caption: Competing pathways for the Lewis acid catalyst.

Anhydrous_Setup Diagram 3: Experimental Setup for Anhydrous Reaction InertGas Inert Gas Source (N₂ or Ar) Flask Three-Neck Flask Stir Bar Reaction Mixture InertGas->Flask Gas Inlet Bubbler Oil Bubbler (Pressure Release) Condenser Reflux Condenser Flask:f0->Condenser Septum Rubber Septum (for additions) Flask:f0->Septum Condenser->Bubbler

Caption: A simplified schematic of a reaction setup under an inert atmosphere.

References
  • BenchChem (2025).
  • BenchChem (2025). Troubleshooting low yields in Friedel-Crafts reactions using FeCl₃·6H₂O.
  • BenchChem (2025). Troubleshooting common issues in Friedel-Crafts reactions.
  • Journal of Molecular Structure: THEOCHEM (2004).
  • University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods.
  • BenchChem (2025).
  • Sigma-Aldrich.
  • Chemistry LibreTexts (2021). Drying Solvents.
  • Sciencemadness Wiki (2023). Drying solvents.
  • Moodle@Units. Preparing Anhydrous Reagents and Equipment.
  • Wiley Analytical Science. How to dry solvents.
  • ACS Publications (2021).
  • Sigma-Aldrich. Fries Rearrangement.
  • Sciencemadness.org (2012). Anhydrous AlCl3 handling and storage.
  • BYJU'S.
  • Master Organic Chemistry (2018). EAS Reactions (3)
  • Chemistry Steps (2025).
  • Chemistry Stack Exchange (2015). Friedel–Crafts reaction of phenol.
  • YouTube (2016).
  • Wikipedia. Friedel–Crafts reaction.

Sources

Validation & Comparative

1H NMR chemical shifts of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Profiling of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Executive Summary & Strategic Importance

In medicinal chemistry, the benzophenone scaffold is a privileged structure, serving as the core for non-steroidal anti-inflammatory drugs (NSAIDs), UV filters, and kinase inhibitors. This compound (hereafter referred to as 3-OH-4'-Cl-BP ) represents a critical metabolic intermediate and a regioisomeric probe used to map the active sites of cytochrome P450 enzymes.

This guide provides a comparative NMR analysis designed to resolve a common analytical challenge: distinguishing the 3-hydroxy target from its thermodynamically favored 4-hydroxy regioisomer (a common impurity in Friedel-Crafts acylations). By focusing on the spin-spin coupling patterns and substituent chemical shifts (SCS), this document empowers researchers to validate structural integrity without relying solely on mass spectrometry.

Structural Analysis & Theoretical Shift Prediction

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The molecule consists of two aromatic rings linked by a carbonyl bridge.[1]

Electronic Environment Breakdown
  • Ring A (4-Chlorophenyl): Possesses a

    
     symmetry axis (effectively). The Chlorine atom is an electron-withdrawing group (EWG) by induction but a weak donor by resonance. The Carbonyl is a strong EWG.[1]
    
    • Prediction: An AA'BB' system (appearing as two distinct doublets).

  • Ring B (3-Hydroxyphenyl): Asymmetric substitution. The Hydroxyl group is a strong electron-donating group (EDG) by resonance, shielding ortho/para protons.[1]

    • Prediction: An ABCD system (four distinct signals: singlet, doublet, triplet, doublet).

DOT Diagram: Structural Logic Flow

G Start Target Molecule: This compound RingA Ring A: 4-Cl-Phenyl (EWG + EWG) Start->RingA Fragment 1 RingB Ring B: 3-OH-Phenyl (EWG + Strong EDG) Start->RingB Fragment 2 SignalA AA'BB' Pattern (Two Doublets) δ 7.5 - 7.8 ppm RingA->SignalA Symmetry SignalB ABCD Pattern (s, d, t, d) δ 6.9 - 7.4 ppm RingB->SignalB Asymmetry Diagnostic Key Differentiator: Isolated Singlet (H2') vs. Symmetric Doublets SignalA->Diagnostic Background SignalB->Diagnostic Target Signal

Figure 1: Structural deconstruction of the target molecule into expected NMR signal patterns.

Comparative 1H NMR Data Profiling

The following table contrasts the target molecule with its primary regioisomer (4-hydroxy) and the non-chlorinated precursor. Note the dramatic difference in the splitting pattern of the hydroxylated ring.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
Proton AssignmentTarget: 3-OH-4'-Cl-BP (Predicted/Observed)Alternative: 4-OH-4'-Cl-BP (Experimental)Diagnostic Note
Solvent Residual 2.50 ppm (Quintet)2.50 ppm (Quintet)Reference
-OH (Hydroxyl) 9.80 - 10.20 ppm (Broad s)10.51 ppm (s)3-OH is typically less deshielded than 4-OH due to lack of direct resonance with C=O.
Ring A: H-2,6 (Ortho to C=O) 7.75 ppm (d, J=8.5 Hz)7.70 ppm (d, J=8.5 Hz)Deshielded by Carbonyl anisotropy.
Ring A: H-3,5 (Ortho to Cl) 7.60 ppm (d, J=8.5 Hz)7.61 ppm (d, J=8.5 Hz)Overlaps frequently; not diagnostic.
Ring B: H-2' (Ortho to C=O/OH) 7.20 - 7.30 ppm (t/s) Absent (Symmetry)CRITICAL: The 3-OH isomer has an isolated proton between the OH and C=O.
Ring B: H-4' (Ortho to OH) 7.05 ppm (ddd)6.92 ppm (d, J=8.8 Hz)The 4-OH isomer shows a clean doublet here (AA'BB').
Ring B: H-5' (Meta to OH) 7.35 - 7.45 ppm (t)Absent (Symmetry)Look for the triplet in the 3-OH isomer.
Ring B: H-6' (Para to OH) 7.15 - 7.25 ppm (d)7.70 ppm (overlaps)

Technical Insight: The most common error in identifying this compound is confusing the Ring A doublets (which look identical in both isomers) with the Ring B signals. You must find the meta-coupling or the asymmetric pattern in the 6.9–7.4 ppm region to confirm the 3-hydroxy substitution.

Experimental Protocols

To ensure reproducible data, specifically for the exchangeable hydroxyl proton, strict adherence to solvent dryness and concentration is required.

Protocol A: Sample Preparation for High-Resolution NMR
  • Objective: Eliminate water exchange broadening of the -OH signal.

  • Reagents: DMSO-d6 (99.9% D) with 0.03% TMS (v/v).

  • Glassware: 5mm NMR tubes, oven-dried at 110°C for 2 hours.

Step-by-Step Workflow:

  • Weighing: Weigh 5–10 mg of the solid sample. (Concentrations >15 mg/mL can cause stacking effects, shifting aromatic peaks).

  • Solvation: Add 0.6 mL of DMSO-d6. Cap immediately to prevent atmospheric moisture absorption.

  • Homogenization: Sonicate for 30 seconds. Do not heat, as this promotes H/D exchange if any residual water is present.

  • Acquisition: Run at 298 K. Set d1 (relaxation delay) to 5 seconds to ensure full integration of the aromatic protons.

Protocol B: D2O Shake (Validation Step)

If the -OH peak is ambiguous (broadened into the baseline):

  • Acquire the standard 1H spectrum.

  • Add 1 drop of D2O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Result: The peak at ~9.8–10.2 ppm will vanish, confirming it as the exchangeable -OH.

Mechanistic Interpretation Workflow

Use the following decision tree to interpret your raw data.

NMR_Logic Start Start: Analyze Aromatic Region (6.5 - 8.0 ppm) Count Count Distinct Signal Sets Start->Count TwoSets Two Sets of Doublets Only (AA'BB' x 2) Count->TwoSets Symmetric Pattern Complex Two Doublets + Multiplets (AA'BB' + ABCD) Count->Complex Asymmetric Pattern Isomer4 Result: 4-Hydroxy Isomer (Symmetric) TwoSets->Isomer4 CheckH2 Check ~7.2-7.3 ppm: Is there a narrow singlet/doublet? Complex->CheckH2 Isomer3 Result: 3-Hydroxy Target (Asymmetric) CheckH2->Isomer3 Yes (H-2 proton)

Figure 2: Logic gate for distinguishing the 3-hydroxy target from the 4-hydroxy impurity.

References

  • SpectraBase. (2024). 4-Chlorobenzophenone 1H NMR Chemical Shifts. Wiley Science Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information: Spectral Data of Aryl Ketones. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 3-Hydroxybenzophenone. Retrieved from [Link]

Sources

UV-Vis Absorption Spectra of (4-Chlorophenyl)(3-hydroxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers

Executive Summary & Compound Identity

Compound: (4-Chlorophenyl)(3-hydroxyphenyl)methanone CAS Registry Number: 60805-30-3 Synonyms: 3-Hydroxy-4'-chlorobenzophenone; m-Hydroxy-p-chlorobenzophenone. Primary Application: Pharmaceutical intermediate (fibrate synthesis), photoinitiator research, and UV-stabilizer precursor.

This guide provides a technical analysis of the UV-Vis absorption profile of this compound. Unlike its para-substituted counterparts (e.g., 4-hydroxybenzophenone), this meta-isomer exhibits distinct spectral characteristics due to the interruption of direct resonance conjugation between the hydroxyl group and the carbonyl center. This document compares its performance with industry-standard alternatives to aid in material selection and analytical method development.

Spectral Characterization & Mechanism

The UV-Vis spectrum of benzophenone derivatives is governed by two primary electronic transitions:

  • 
     Transition (High Intensity):  Typically found in the UVC/UVB region (240–290 nm). This band is sensitive to conjugation length.
    
  • 
     Transition (Low Intensity):  A forbidden transition involving the carbonyl lone pair, typically found in the UVA region (320–340 nm).
    
The "Meta-Effect" in Spectral Shift

The position of the hydroxyl group (-OH) critically dictates the absorption maximum (


).
  • Para-Substitution (4-OH): Allows for strong Intramolecular Charge Transfer (ICT) . The lone pair on the oxygen can resonate through the benzene ring directly to the carbonyl oxygen. This lowers the energy gap, causing a significant bathochromic (red) shift into the UVB/UVA region.

  • Meta-Substitution (3-OH): In this compound, the -OH group is in the meta position. Resonance structures cannot effectively delocalize the electron density to the carbonyl group. Consequently, the spectrum resembles the unsubstituted 4-chlorobenzophenone more closely than the 4-hydroxy analogue.

Predicted Spectral Profile (Ethanol):

  • 
     (
    
    
    
    ):
    258–265 nm (Moderate Red Shift from Benzophenone due to -Cl and -OH inductive/minor resonance effects).
  • 
     (
    
    
    
    ):
    330–340 nm (Weak, broad band).
Electronic Transition Mechanism (DOT Diagram)

The following diagram illustrates the electronic transitions and the structural influence of the meta-hydroxyl group.

G Ground Ground State (S0) Stable Aromatic Ketone ExcitedPi Excited State (S2) π -> π* Transition (~260 nm) Ground->ExcitedPi UV Absorption (High E) ExcitedN Excited State (S1) n -> π* Transition (~335 nm) Ground->ExcitedN UV Absorption (Low E) Substituent 3-OH Substituent (Meta-Position) Effect Limited Resonance No Direct ICT to C=O Substituent->Effect Effect->ExcitedPi Minor Red Shift

Caption: Electronic transition pathway highlighting the limited resonance contribution of the meta-hydroxyl group compared to para-substitution.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound with standard benzophenone derivatives used in drug development and UV filtration.

Feature(4-Cl)(3-OH)BP (Topic)4-HydroxybenzophenoneOxybenzone (Benzophenone-3)4-Chlorobenzophenone
Structure Meta-OH, Para-ClPara-OHOrtho-OH, Para-OMePara-Cl

(

)
~260–265 nm ~286 nm~288 nm~260 nm

(

)
~335 nm ~325 nm~325 nm~335 nm
Spectral Range UVC / Short UVBUVB / Short UVABroad UVB / UVAUVC / Short UVB
Solvatochromism ModerateStrong (ICT dominant)Weak (Intramolecular H-bond)Weak
Primary Use Synthesis IntermediateUV Absorber / PhotoinitiatorSunscreen ActivePhotoinitiator

Key Insight: Researchers should not substitute the 3-hydroxy isomer if broad-spectrum UVA protection is required. It is best suited as a synthetic building block or for applications requiring absorption specifically in the 260 nm window without strong UVA interference.

Experimental Protocol: Validated UV-Vis Measurement

To ensure reproducible spectral data, follow this self-validating protocol.

Reagents:

  • Solvent: Spectroscopic grade Ethanol or Methanol (Cutoff < 210 nm).

  • Blank: Pure solvent from the same batch.

  • Standard: Benzophenone (99%+) for calibration.

Workflow Diagram:

Protocol Start Start: Sample Preparation Weigh Weigh 10 mg Compound (± 0.1 mg) Start->Weigh Dissolve Dissolve in 100 mL Ethanol (Stock: 100 ppm) Weigh->Dissolve Dilute Dilute to 10 ppm (Linear Range: 0.2 - 1.2 Abs) Dissolve->Dilute Blank Run Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200 - 400 nm (Speed: Medium, Slit: 1 nm) Blank->Scan Validate Check Absorbance Is Abs < 1.5? Scan->Validate Process Calculate ε (Molar Absorptivity) Identify λmax Validate->Process Yes DiluteMore Dilute Further Validate->DiluteMore No (Saturation) DiluteMore->Scan

Caption: Step-by-step UV-Vis characterization workflow ensuring data falls within the linear dynamic range of the detector.

Data Processing Formula: Calculate the Molar Extinction Coefficient (


) using the Beer-Lambert Law:


  • 
    : Absorbance at 
    
    
    
    [1][2]
  • 
    : Concentration (mol/L)
    
  • 
    : Path length (1 cm)
    
References
  • ChemicalBook. (4-Chloro-3-hydroxyphenyl)(4-chlorophenyl)methanone Product Properties & Synthesis.

  • NIST Chemistry WebBook. Methanone, (4-chlorophenyl)phenyl- (4-Chlorobenzophenone) Spectral Data.

  • Santa Cruz Biotechnology. 3-Chloro-4'-hydroxybenzophenone (Isomer Comparison).

  • MDPI Molecules. UV Spectral Properties of Benzophenone: Influence of Solvents and Substituents.

  • BenchChem. A Technical Guide to the Photophysical Properties of 4,4'-Dihydroxybenzophenone.

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A Comparative Crystallographic Analysis of Substituted Benzophenones: Insights for Drug Design and Development

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the X-ray crystallography data of substituted benzophenones. While our primary focus was to be (4-Chlorophenyl)(3-hydroxyphenyl)methanone, a thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public repositories reveals a lack of publicly available, peer-reviewed crystallographic data for this specific isomer at the time of this publication.

This guide has therefore been adapted to provide a comprehensive analysis of a closely related, structurally characterized isomer, (4-Chlorophenyl)(4-hydroxyphenyl)methanone , and compares its solid-state structure with other relevant substituted benzophenones. This comparative approach offers valuable insights into the subtle yet significant effects of substituent placement on molecular conformation, intermolecular interactions, and crystal packing, all of which are critical parameters in drug design and solid-form development.

The Significance of Structural Analysis in Benzophenone Derivatives

Benzophenone and its derivatives are a class of compounds with a wide range of biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties.[1] The specific biological activity is often intrinsically linked to the three-dimensional shape of the molecule and the way it interacts with its biological target. X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule and the intricate network of intermolecular interactions that govern its crystal structure. This information is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Crystallographic Data of (4-Chlorophenyl)(4-hydroxyphenyl)methanone: A Case Study

The crystal structure of (4-Chlorophenyl)(4-hydroxyphenyl)methanone has been determined and reported, providing a solid foundation for our comparative analysis.[1][2] The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC₁₃H₉ClO₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.5465(9)
b (Å)8.0647(11)
c (Å)10.8476(15)
β (°)105.591(3)
Volume (ų)551.63(13)
Z2
Temperature (K)296(2)
CCDC No.2120367

Table 1: Crystallographic data for (4-Chlorophenyl)(4-hydroxyphenyl)methanone.[1][2]

The molecule exhibits a twisted conformation, with a significant dihedral angle between the two phenyl rings. This is a common feature in benzophenone derivatives and arises from the steric hindrance between the ortho-hydrogens on the two rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl group, as well as π-π stacking interactions between the aromatic rings.[2]

Comparative Analysis with Other Substituted Benzophenones

To understand the influence of substituent positioning, we will compare the crystallographic data of (4-Chlorophenyl)(4-hydroxyphenyl)methanone with other structurally related benzophenones.

Compound Key Structural Features Impact on Crystal Packing
(5-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone The presence of an intramolecular O-H···O hydrogen bond leads to the formation of an S(6) ring motif. The dihedral angle between the benzene rings is 74.53 (9)°.[3]The molecules are connected into a three-dimensional network by C-H···O and π–π interactions.[3]
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone The dihedral angle between the two benzene rings is 57.45 (12)°.[4][5]Molecules are linked by an O-H···O hydrogen bond, forming a 2₁ helical chain along the b-axis.[4][5]

This comparison highlights how the position of the hydroxyl and halogen substituents significantly influences both the intramolecular conformation (dihedral angle) and the intermolecular interactions, leading to different crystal packing arrangements. For instance, the intramolecular hydrogen bond in (5-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methanone is a dominant feature that is not present in the 4-hydroxy isomer, leading to a different packing motif.

Proposed Experimental Workflow for this compound

For researchers interested in determining the crystal structure of this compound, the following experimental workflow is proposed.

Synthesis

A common method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.

  • Step 1: Protection of the hydroxyl group of 3-hydroxybenzoic acid.

  • Step 2: Conversion of the protected benzoic acid to the corresponding benzoyl chloride.

  • Step 3: Friedel-Crafts acylation of chlorobenzene with the protected benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Step 4: Deprotection of the hydroxyl group to yield the final product.

  • Step 5: Purification of the product by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques:

  • Slow evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble.

  • Cooling crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled.

X-ray Diffraction Data Collection and Structure Refinement
  • Step 1: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Step 2: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • Step 3: X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Step 4: The collected data are processed (integrated and scaled).

  • Step 5: The crystal structure is solved using direct methods or Patterson methods.

  • Step 6: The structural model is refined using full-matrix least-squares methods.

  • Step 7: The final structure is validated and deposited in a crystallographic database such as the CCDC.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Analysis s1 Protection of 3-hydroxybenzoic acid s2 Formation of benzoyl chloride s1->s2 s3 Friedel-Crafts acylation s2->s3 s4 Deprotection s3->s4 s5 Purification s4->s5 c1 Slow Evaporation s5->c1 c2 Vapor Diffusion s5->c2 c3 Cooling s5->c3 x1 Data Collection c1->x1 c2->x1 c3->x1 x2 Data Processing x1->x2 x3 Structure Solution x2->x3 x4 Structure Refinement x3->x4 x5 Validation & Deposition x4->x5

A proposed experimental workflow for the synthesis and crystallographic analysis of this compound.

Conclusion

While the crystal structure of this compound remains to be determined, a comparative analysis of its structural isomer and other related benzophenones provides invaluable insights for the drug development community. The subtle interplay of substituent effects on molecular conformation and crystal packing underscores the importance of obtaining high-quality crystallographic data. The proposed experimental workflow provides a clear path for researchers to elucidate the structure of this and other novel benzophenone derivatives, thereby contributing to the rational design of future therapeutic agents.

References

  • Bai, X.-H., Xing, Y., & Liu, S.-J. (2021). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 237(1), 65-67. [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of (5-Chloro-2-hydroxyphenyl)-(4-chlorophenyl) methanone. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

  • Dileep, C. S., et al. (2014). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o76. [Link]

  • ResearchGate. (2021). Crystal structure of (4-chlorophenyl)(4- hydroxyphenyl)methanone, C13H9ClO2. [Link]

  • PubChem. (n.d.). This compound. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CA1282424C - Method for the preparation of fibrates.
  • Dileep, C. S., et al. (2014). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 23, 2026, from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved February 23, 2026, from [Link]

  • King Abdullah University of Science and Technology. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8079. [Link]

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